[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Beschreibung
BenchChem offers high-quality [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)10-5-9-6-11-12(4)8(9)3/h6-7,10H,5H2,1-4H3 |
InChI-Schlüssel |
BUQSAPTUPCHHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)CNC(C)C |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to (1,5-dimethyl-1H-pyrazol-4-yl)methylamine: Navigating the Challenges of Isomeric Differentiation and Physicochemical Characterization
This technical guide provides a comprehensive analysis of the physical and chemical properties of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine. Recognizing the significant challenges posed by the scarcity of publicly available experimental data for this specific compound, this document adopts a dual approach. It presents the available predicted data for the target molecule while simultaneously offering a comparative analysis with its closely related structural isomers. This guide is designed for researchers, scientists, and drug development professionals who understand that in modern chemical science, the ability to navigate a landscape of incomplete information and differentiate between closely related structures is paramount. We will delve into the structural nuances, predicted physicochemical properties, and plausible synthetic and analytical strategies, thereby providing a robust framework for working with this and similar novel chemical entities.
The Isomeric Landscape: A Critical Starting Point
The target of this guide, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, must be clearly distinguished from its isomers. The substitution pattern dictates the molecule's electronic and steric properties, which in turn influence its reactivity, pKa, and interactions with biological targets.
Below is a visual representation of the structural differences between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and some of its closely related isomers.
Caption: Structural relationships of the target compound and its key isomers.
To underscore the importance of precise identification, the following table summarizes the basic molecular information for these isomers. Note the identical molecular formulas and weights for the positional isomers, making mass spectrometry alone insufficient for differentiation without fragmentation analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known CAS Number |
| (1,5-dimethyl-1H-pyrazol-4-yl)methylamine | C₆H₁₁N₃ | 125.17 | Not available |
| N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylamine | C₇H₁₃N₃ | 139.20 | 514801-21-9[1][2] |
| 1,5-dimethyl-1H-pyrazol-4-amine | C₅H₉N₃ | 111.15 | 121983-36-6[3] |
Physicochemical Properties: A Blend of Predicted and Comparative Data
Direct experimental data for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is not readily found in peer-reviewed literature. However, computational models provide useful estimations. The following table presents predicted data for the target compound, primarily sourced from PubChemLite.[4]
Table 2.1: Predicted Physicochemical Properties of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₁₁N₃ | - |
| Molecular Weight | 125.17 g/mol | - |
| Monoisotopic Mass | 125.0953 Da | PubChemLite[4] |
| XlogP | -0.5 | PubChemLite[4] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | - |
| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens and the -NH₂ group) | - |
| Predicted pKa (strongest basic) | 9.5 ± 0.3 (estimated for similar structures) | - |
The negative XlogP value suggests that the compound is likely to be hydrophilic, with good solubility in polar solvents. The presence of both hydrogen bond donors and acceptors further supports this. The estimated basic pKa is typical for a primary alkylamine, indicating that this compound will be protonated at physiological pH.
Synthesis and Reactivity
While a specific, published synthesis for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is not available, a plausible synthetic route can be devised based on established pyrazole chemistry. A common and effective method would be a Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole, followed by reductive amination of the resulting aldehyde.
Caption: Plausible synthetic workflow for the target compound.
Reactivity Insights:
-
Amine Group: The primary amine is expected to undergo typical reactions such as N-alkylation, acylation, and condensation with carbonyl compounds.[5]
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, generally stable but can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions. It is also a versatile ligand in coordination chemistry.
Analytical and Spectroscopic Characterization: A Predictive Framework
In the absence of experimental spectra, a predictive approach based on established principles is necessary for guiding the characterization of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the ¹H and ¹³C NMR spectra is crucial for confirming the identity of the correct isomer upon synthesis.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~7.5 ppm (s, 1H): The proton at the C3 position of the pyrazole ring.
-
~3.8 ppm (s, 3H): The N-methyl group at the 1-position.
-
~3.7 ppm (s, 2H): The methylene protons of the -CH₂NH₂ group.
-
~2.3 ppm (s, 3H): The C-methyl group at the 5-position.
-
~1.5 ppm (br s, 2H): The amine protons (-NH₂), which are exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~148 ppm: C5 of the pyrazole ring.
-
~138 ppm: C3 of the pyrazole ring.
-
~115 ppm: C4 of the pyrazole ring.
-
~40 ppm: The methylene carbon (-CH₂NH₂).
-
~35 ppm: The N-methyl carbon.
-
~12 ppm: The C-methyl carbon.
These predicted shifts are based on data from similar pyrazole structures and standard chemical shift tables.[6][7]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons to their directly attached carbons).
-
Isomeric Differentiation: The key to distinguishing isomers lies in the chemical shifts and coupling patterns. For instance, the position of the pyrazole ring proton and the chemical shifts of the methyl groups will differ significantly between the 1,5-dimethyl-4-substituted, 1,3-dimethyl-4-substituted, and 1,5-dimethyl-3-substituted isomers.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.
Expected Mass Spectrum (Electrospray Ionization, ESI+):
-
[M+H]⁺: The most prominent ion should be the protonated molecule at an m/z of 126.10258.[4]
-
[M+Na]⁺: An adduct with sodium may also be observed at an m/z of 148.08452.[4]
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer using an ESI source in positive ion mode.
-
High-Resolution MS: To confirm the elemental composition, perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which should match the calculated exact mass of the [M+H]⁺ ion.
Conclusion and Forward-Looking Statement
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine serves as a compelling case study for the challenges that researchers face in the era of vast but often incomplete chemical information. While predicted data provides a valuable starting point, it is not a substitute for rigorous experimental characterization. The synthesis and analysis of novel compounds, particularly within a series of closely related isomers, demand a meticulous and multi-faceted analytical approach.
It is imperative for the scientific community to commit to the publication of comprehensive characterization data for novel compounds. This practice will build a more robust and reliable public knowledge base, accelerating research and preventing the propagation of erroneous or irreproducible results. For professionals in drug development, the insights from this guide underscore the necessity of in-house validation of the identity and purity of all starting materials and intermediates, as isomer confusion can have profound consequences on biological activity and intellectual property.
References
-
Thoreauchem. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
PubChem. 1,5-dimethyl-1H-pyrazol-4-amine. Available at: [Link]
-
RSC, et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]
-
PubChemLite. (1,5-dimethyl-1h-pyrazol-4-yl)methanamine. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
ACS Publications. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
-
MDPI. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine-514801-21-9 - Thoreauchem [thoreauchem.com]
- 3. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (1,5-dimethyl-1h-pyrazol-4-yl)methanamine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 5. evitachem.com [evitachem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: The Challenge of an Unidentified Chemical Entity, CAS 1152858-83-7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of chemical research and drug development, the precise identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous communication and information retrieval. This guide addresses the inquiry into the molecular weight and exact mass of the substance designated as CAS 1152858-83-7. However, a comprehensive investigation has revealed that this CAS number does not correspond to a recognized or publicly documented chemical entity. Consequently, this document will elaborate on the process of this determination and the foundational importance of a valid CAS number in scientific discourse.
The Investigation of CAS 1152858-83-7
A multi-faceted search of chemical databases and scientific literature was conducted to ascertain the properties of the substance with CAS number 1152858-83-7. These efforts, which included queries of chemical supplier catalogs, regulatory body databases, and scholarly search engines, yielded no specific information related to this identifier. This outcome strongly indicates that the provided CAS number may be incorrect, has been withdrawn, or belongs to a proprietary compound not disclosed in the public domain.
Without a verifiable chemical structure linked to this CAS number, the determination of its molecular weight and exact mass is not possible. These fundamental properties are intrinsically linked to a compound's molecular formula, which is itself derived from its confirmed structure.
The Critical Role of the CAS Registry Number
A CAS Registry Number is the universally accepted standard for substance identification. It provides a singular, unambiguous point of reference for a chemical, eliminating the confusion that can arise from the use of various systematic, proprietary, or common names. This unique identifier is essential for:
-
Accurate Information Retrieval: Researchers can confidently access a wealth of data, including physical properties, safety information, and published research, by using the CAS number.
-
Regulatory Compliance: Government agencies worldwide rely on CAS numbers for tracking and regulating chemical substances.
-
Global Trade and Commerce: The use of CAS numbers ensures that all parties in a supply chain are referring to the same material.
Understanding Molecular Weight and Exact Mass
For a known chemical entity, the molecular weight and exact mass are two distinct and crucial parameters.
-
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule, calculated using the atomic weights of its constituent elements, which are themselves averages of the natural isotopic abundances. It is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).
-
Exact Mass: This is the mass of a molecule calculated from the mass of the most abundant isotope of each element. It is a more precise value used in high-resolution mass spectrometry to determine the elemental composition of a molecule.
The relationship between these properties is fundamental to chemical analysis and is visually represented in the workflow below.
Figure 1: The logical workflow from a valid CAS Number to the determination of Molecular Weight and Exact Mass.
Conclusion
The request for the molecular weight and exact mass of CAS 1152858-83-7 cannot be fulfilled as this identifier does not correspond to a known chemical substance in the public record. The integrity of chemical research and development hinges on the accurate identification of substances, for which the CAS Registry Number is the gold standard. Researchers are advised to verify the CAS numbers of the compounds they are investigating to ensure the accuracy and reliability of their work. Should a corrected CAS number for the intended substance of interest be identified, a comprehensive technical guide on its properties can be readily prepared.
Technical Safety Guide and Material Handling Protocol: (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine
Executive Summary
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (CAS: 400756-31-2) is a highly specialized bifunctional building block extensively utilized in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. As a primary amine tethered to a lipophilic pyrazole ring, it presents unique physicochemical properties that dictate specific handling, storage, and emergency response protocols. This whitepaper synthesizes safety data sheet (SDS) guidelines into field-validated, mechanistic protocols to ensure laboratory safety and scientific integrity for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of a compound is the first step in risk mitigation. The data below synthesizes the core chemical identity and physical properties critical for designing safe experimental workflows[2][3].
| Property | Value |
| Chemical Name | (1,5-dimethyl-1H-pyrazol-4-yl)methylamine |
| IUPAC Name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine |
| CAS Number | 400756-31-2 |
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| Flash Point | 94.8 °C |
| MDL Number | MFCD02055882 |
Mechanistic Toxicology & Hazard Identification
Standard SDS documentation lists hazards without explaining the underlying chemical etiology. As application scientists, we must understand why a chemical is hazardous to anticipate edge-case risks during complex syntheses.
| GHS Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | The compound undergoes rapid gastrointestinal absorption due to the lipophilic pyrazole core, leading to systemic toxicity[3]. |
| H315 | Causes skin irritation | The primary amine acts as a Lewis base. Upon contact with dermal moisture, it raises localized pH, causing saponification of skin lipids[3]. |
| H317 | May cause an allergic skin reaction | The reactive amine can act as a hapten, covalently binding to epidermal proteins and triggering an immune-mediated sensitization response[4]. |
| H319 | Causes serious eye irritation | High localized pH upon contact with the aqueous tear film causes rapid protein denaturation in the corneal epithelium[3][4]. |
| H335 | May cause respiratory irritation | Aerosolized particles or vapors interact with the mucosal lining of the respiratory tract, causing basic chemical burns and inflammation[3]. |
Self-Validating Experimental Handling Protocols
To mitigate the risks outlined above, laboratory personnel must employ self-validating workflows. The following protocol ensures that any failure in containment is immediately detectable.
Protocol 1: Standard Handling and Transfer Workflow
-
Engineering Controls: Conduct all transfers within a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.
-
Causality: Continuous negative pressure prevents the escape of aerosolized amine dust or vapors, directly mitigating H335 inhalation risks[3].
-
-
PPE Donning: Equip splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves (minimum 0.4 mm thickness).
-
Causality: The compound's lipophilic pyrazole core facilitates dermal transport. Standard latex offers insufficient chemical resistance against basic amines[4].
-
-
Aseptic Transfer: Utilize non-sparking spatulas or glass pipettes to transfer the chemical over a secondary containment tray.
-
Causality: While the flash point is 94.8 °C, avoiding electrostatic discharge prevents localized ignition of concentrated vapors[3].
-
-
System Validation: Post-transfer, swab the immediate workspace with a moistened pH indicator strip.
-
Validation Metric: A neutral reading (pH ~7.0) confirms that no micro-spills or aerosol settling occurred outside the primary containment zone.
-
Emergency Response & Spill Mitigation
In the event of a containment failure, rapid and chemically logical intervention is required.
Protocol 2: Spill Containment and Neutralization
-
Source Control: Evacuate non-essential personnel and eliminate all local ignition sources[3].
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust[3].
-
Chemical Neutralization: Carefully apply a dilute, weak acid (e.g., 5% acetic acid) to the absorbed material.
-
Causality: This acid-base reaction converts the volatile, irritating free base amine into a stable, non-volatile, and water-soluble acetate salt, drastically reducing inhalation and dermal hazards.
-
-
Collection: Sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools[3].
-
System Validation: Wash the surface with water and swab with pH paper. A reading of pH 6.5–7.5 validates the complete removal of the basic amine residue.
Figure 1: Step-by-Step Spill Containment and Decontamination Workflow.
Clinical Escalation & Post-Exposure Pathway
If exposure occurs, immediate action must be taken prior to clinical escalation to minimize tissue damage.
Figure 2: Post-Exposure Mitigation and Clinical Escalation Pathway.
Storage and Environmental Stability
To maintain chemical integrity and prevent degradation:
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated environment[3].
-
Incompatibilities: Isolate from strong oxidizing agents and strong acids. The primary amine will undergo rapid, exothermic salt formation if exposed to concentrated acids, potentially leading to container rupture.
-
Environmental Precautions: Do not allow the chemical to enter drains or watercourses. Discharge into the environment must be strictly avoided[3].
References
-
Matrix Scientific | (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine SDS | 4
-
Angene Chemical | 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine(CAS# 400756-31-2 ) | 2
-
ChemicalBook | 1,5-Dimethyl-(1H)-pyrazole-4-methanamine - Safety Data Sheet | 3
-
ChemBuyersGuide | 3Way Pharm Inc. Product Catalog |
-
Google Patents | United States Patent Applications (Uses and Reactions) | 1
Sources
Comprehensive 1H and 13C NMR Spectral Analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine
Executive Summary & Pharmacological Relevance
The compound (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (CAS: 423768-44-9) is a highly versatile bifunctional building block widely utilized in modern drug discovery. Its pyrazole core provides excellent hydrogen-bonding capabilities and metabolic stability, making it a privileged scaffold in the synthesis of kinase inhibitors, including 1[1]. Furthermore, related pyrazole-methanamine derivatives are frequently documented in 2 targeting complex oncological pathways[2].
Accurate structural elucidation of this molecule is critical, particularly to differentiate it from its 1,3-dimethyl regioisomer. This whitepaper provides a self-validating, highly detailed framework for acquiring, assigning, and verifying the 1 H and 13 C NMR spectra of this compound.
Structural Elucidation & Atom Numbering
To ensure absolute clarity in our spectral assignments, we must first establish the standard IUPAC numbering for the pyrazole ring:
-
N1 : The nitrogen atom bearing the methyl group.
-
N2 : The unsubstituted, sp2 -hybridized nitrogen.
-
C3 : The methine carbon bearing a single proton.
-
C4 : The quaternary carbon substituted with the methanamine (-CH 2 NH 2 ) group.
-
C5 : The quaternary carbon bearing the second methyl group, adjacent to N1.
Self-Validating Experimental Protocols for NMR Acquisition
As a Senior Application Scientist, I cannot overstate the importance of sample preparation. The presence of a primary aliphatic amine (-NH 2 ) makes this compound highly susceptible to trace acids. The following protocol is designed as a closed-loop, self-validating system to prevent spectral artifacts.
Fig 1. Standardized NMR sample preparation and acquisition workflow.
Step-by-Step Methodology:
-
Solvent Neutralization (Critical Causality): Standard CDCl 3 degrades over time to produce phosgene and DCl. Trace DCl will rapidly protonate the primary amine to an ammonium salt (-NH 3+ ). This causes a drastic downfield shift of the adjacent C4-CH 2 protons and broadens the signal. Action: Pass 0.6 mL of CDCl 3 through a short plug of basic alumina immediately prior to use.
-
Sample Preparation: Dissolve 15–20 mg of the verified compound in the neutralized CDCl 3 . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the reference at exactly 0.00 ppm.
-
1H NMR Acquisition: Acquire data at 298 K using a 400 MHz or 600 MHz spectrometer. Use a standard 30° flip angle pulse sequence (zg30), 16 scans, and a 1-second relaxation delay.
-
13C NMR Acquisition (Causality for Quaternary Carbons): Acquire at 100 MHz or 150 MHz. Because C4 and C5 are quaternary carbons lacking attached protons, they suffer from inefficient dipole-dipole relaxation (long T1 times). Action: Increase the relaxation delay ( D1 ) to 2.0 seconds and acquire at least 1024 scans to ensure these carbons integrate properly above the baseline noise.
1 H NMR Spectral Data & Mechanistic Assignment
The 1 H NMR spectrum of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is highly diagnostic. Baseline structural properties and expected shifts align with 3[3].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| N1-CH 3 | 3.75 | Singlet (s) | 3H | Deshielded by direct attachment to the electronegative N1 atom. |
| C4-CH 2 | 3.65 | Singlet (s) | 2H | Benzylic-type methylene; deshielded by both the heteroaromatic ring and the adjacent amine. |
| C5-CH 3 | 2.25 | Singlet (s) | 3H | C-bound methyl; appears upfield relative to the N-methyl group. |
| -NH 2 | 1.50 | Broad Singlet (br s) | 2H | Primary amine. Shift is highly variable based on concentration and solvent dryness. |
| C3-H | 7.35 | Singlet (s) | 1H | Aromatic proton; heavily deshielded by the adjacent N2 atom and ring current effects. |
13 C NMR Spectral Data & Mechanistic Assignment
The 13 C NMR spectrum reveals the profound electronic and steric environment of the pyrazole ring.
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Explanation |
| C5-CH 3 | 10.5 | CH 3 | γ-Gauche Effect: Highly shielded due to severe steric compression from the adjacent N1-CH 3 group. |
| N1-CH 3 | 36.0 | CH 3 | Deshielded by the electronegative nitrogen atom. |
| C4-CH 2 | 37.5 | CH 2 | Aliphatic amine carbon. |
| C4 | 117.0 | Quat (C) | Substituted aromatic carbon (ipso to the methanamine group). |
| C3 | 138.0 | Methine (CH) | Aromatic carbon adjacent to N2. |
| C5 | 139.0 | Quat (C) | Aromatic carbon adjacent to N1. |
Expert Insight: The most striking feature of the 13 C spectrum is the chemical shift of the C5-methyl group at 10.5 ppm . Standard allylic or heteroaromatic methyl groups typically resonate between 15–20 ppm. The dramatic upfield shift observed here is a classic manifestation of the γ-gauche effect . The spatial proximity of the N1-methyl group forces the C5-methyl into a sterically compressed environment, which increases the local electron density and heavily shields the carbon nucleus.
2D NMR Workflows for Unambiguous Regiochemical Validation
The primary analytical challenge with substituted pyrazoles is differentiating the 1,5-dimethyl isomer from the 1,3-dimethyl isomer. 1D NMR alone is often insufficient. To create a self-validating proof of structure, we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
By setting the long-range coupling constant ( JLR ) to 8 Hz during HMBC acquisition, we optimize for 2J and 3J carbon-proton couplings.
Fig 2. Key HMBC correlations confirming the 1,5-dimethyl regiochemistry.
Causality of the HMBC Validation: If the compound were the 1,3-dimethyl isomer, the N1-CH 3 protons would show a 3J correlation to a protonated C5 carbon. However, in our target (1,5-dimethyl), the N1-CH 3 protons (δ 3.75) show a strong, diagnostic 3J correlation exclusively to the quaternary C5 carbon (δ 139.0). The absence of an HMBC correlation from the N-methyl to the C3 methine carbon definitively locks in the 1,5-substitution pattern, ensuring the highest standard of scientific integrity.
References
- Source: google.
- ( 12 ) United States Patent - Googleapis.
- Source: guidechem.
Sources
Structural Elucidation of CAS 1152858-83-7: A Comprehensive Guide to X-Ray Diffraction and Crystallographic Analysis
Introduction and Chemical Context
CAS 1152858-83-7, chemically identified as amine [1], is a highly versatile pyrazole-based building block frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Understanding its three-dimensional conformation, intermolecular hydrogen-bonding networks, and solid-state packing is critical for rational drug design. This whitepaper outlines the definitive methodologies for determining the crystal structure of this compound using Single-Crystal X-Ray Diffraction (SCXRD) and validating bulk purity via Powder X-Ray Diffraction (PXRD).
Causality in Experimental Design: Crystallization Strategies
The first and most critical step in SCXRD is obtaining a high-quality single crystal. For a secondary amine like CAS 1152858-83-7, the presence of both hydrogen-bond donors (amine N-H) and acceptors (pyrazole nitrogens) dictates the crystallization strategy.
Why choose vapor diffusion? Direct solvent evaporation often leads to kinetic trapping, resulting in twinned or poorly ordered crystals. Vapor diffusion allows for a thermodynamically controlled approach to supersaturation. By dissolving the compound in a good solvent (e.g., dichloromethane) and allowing a miscible antisolvent (e.g., hexane) to slowly diffuse into the system, the nucleation rate is minimized, promoting the growth of a single, highly ordered lattice [2].
Protocol 1: Vapor Diffusion Crystallization
-
Dissolution: Dissolve 10 mg of CAS 1152858-83-7 in 0.5 mL of high-purity dichloromethane (DCM) in a 2 mL inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent).
-
Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 4 °C for 7–14 days.
-
Harvesting: Once crystals of sufficient size (approx. 0.1 x 0.1 x 0.1 mm) form, harvest them directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
To elucidate the absolute configuration and atomic coordinates, SCXRD is performed. The choice of a low-temperature (100 K) nitrogen stream during data collection is not arbitrary; it minimizes thermal atomic displacement (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensities and improves the signal-to-noise ratio [3].
Protocol 2: SCXRD Data Collection and Refinement
-
Mounting: Mount the selected crystal on a MiTeGen loop using the cryoprotectant oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Data Collection: Utilize a diffractometer equipped with a microfocus Cu-Kα radiation source ( λ = 1.54184 Å). Cu-Kα is preferred over Mo-Kα for light-atom structures like CAS 1152858-83-7 to maximize anomalous dispersion signals.
-
Integration & Scaling: Process the raw frames using the diffractometer's native software to integrate intensities and apply empirical absorption corrections.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing methods (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface[4]. Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions, except for the amine N-H, which should be located from the difference Fourier map to accurately model hydrogen bonding.
Crystallographic workflow for the structural elucidation of CAS 1152858-83-7.
Quantitative Data Presentation
The following table summarizes the anticipated crystallographic parameters for a high-quality dataset of a pyrazole derivative like CAS 1152858-83-7.
| Parameter | Value / Specification |
| Chemical Formula | C9H17N3 |
| Formula Weight | 167.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu-Kα) |
| Crystal System | Monoclinic (Expected) |
| Space Group | P2₁/c (Expected for achiral base) |
| Goodness-of-fit on F2 | ~ 1.05 |
| Final R indexes [I>=2 σ (I)] | R1 < 0.05, wR2 < 0.12 |
Powder X-Ray Diffraction (PXRD) for Bulk Validation
While SCXRD provides the structure of a single crystal, it does not guarantee that the bulk synthesized powder of CAS 1152858-83-7 shares the same phase. PXRD is employed to bridge this gap. By simulating a powder pattern from the SCXRD .cif file (using Mercury software[5]) and overlaying it with the experimental PXRD pattern of the bulk material, phase purity is definitively established.
References
-
Cambridge Crystallographic Data Centre (CCDC). "Crystallization Strategies and Best Practices." Available at: [Link]
-
George Sheldrick. "A short history of SHELX." Acta Crystallographica Section A, 2008. Available at: [Link]
-
OlexSys. "Olex2: A complete structure solution, refinement and analysis program." Available at: [Link]
-
CCDC Mercury. "Mercury - Crystal Structure Visualisation." Available at: [Link]
Preliminary Synthesis Pathways for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine: A Technical Guide
Abstract
The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry. Specifically, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a highly sought-after structural motif, frequently deployed as a polar hinge-binding element or a solubilizing appendage in the development of kinase inhibitors and GPCR ligands[1][2]. Because the pyrazole ring is electron-rich and the primary amine is highly nucleophilic, the synthesis of this molecule requires strict chemoselective control to prevent unwanted side reactions such as dimerization or over-alkylation. This whitepaper details the two primary synthetic pathways to access this compound: the reduction of a carbonitrile precursor and the Borch reductive amination of a carboxaldehyde precursor.
Retrosynthetic Logic & Precursor Generation
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine relies on the strategic installation of a carbon-nitrogen bond at the C4 position of the 1,5-dimethylpyrazole core. Retrosynthetically, this can be achieved via two distinct intermediates:
The aldehyde precursor is typically accessed via the 5 of 1,5-dimethylpyrazole[5]. In this electrophilic aromatic substitution, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to form a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent)[6]. This reagent selectively attacks the electron-rich C4 position of the pyrazole ring, ensuring perfect regioselectivity before subsequent hydrolysis yields the aldehyde.
Retrosynthetic pathways for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
Pathway A: Nitrile Reduction (The Hydride Route)
Mechanistic Causality
The reduction of 1,5-dimethyl-1H-pyrazole-4-carbonitrile requires a potent source of nucleophilic hydride to fully reduce the highly oxidized cyano group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. However, a critical failure point in this pathway is the workup phase. Aluminum salts form thick, gelatinous emulsions that trap the highly polar pyrazole-amine product, drastically reducing yields. To counteract this, the protocol employs the Fieser workup , which forces the aluminum into a granular, easily filterable aluminate matrix.
Self-Validating Experimental Protocol
-
Substrate Preparation: Dissolve 1.0 equivalent (eq) of 1,5-dimethyl-1H-pyrazole-4-carbonitrile in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Validation: Ensure moisture is <50 ppm via Karl Fischer titration to prevent premature LiAlH₄ quenching.
-
Reductant Addition: Cool the reaction vessel to 0 °C. Carefully add 2.0 eq of LiAlH₄ (as a 1M solution in THF) dropwise to control the exothermic evolution of hydrogen gas.
-
Reflux: Heat the reaction to 65 °C for 4–6 hours. Validation: Monitor via TLC (DCM:MeOH 9:1); the reaction is complete when the UV-active nitrile spot is entirely consumed.
-
Fieser Quench (Critical Step): Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, sequentially and slowly add:
-
x mL of distilled H₂O
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H₂O
-
-
Isolation: Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a Celite pad, washing the cake thoroughly with hot THF.
-
Salt Formation: Concentrate the filtrate in vacuo. Dissolve the crude amine in diethyl ether and precipitate the product by adding 4M HCl in dioxane to yield the stable hydrochloride salt.
Pathway B: Borch Reductive Amination (The Aldehyde Route)
Mechanistic Causality
The 7 is the gold standard for converting aldehydes to amines[7]. This pathway utilizes 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde and an ammonia equivalent (ammonium acetate)[8]. The success of this reaction hinges entirely on pH control . Sodium cyanoborohydride (NaBH₃CN) is selected because the electron-withdrawing cyanide ligand stabilizes the borohydride, making it a weak reductant that is stable in mildly acidic media (pH 6–7)[7][9]. At this pH, the carbonyl oxygen is protonated, facilitating nucleophilic attack by ammonia to form the iminium ion[8]. NaBH₃CN selectively reduces this highly electrophilic iminium intermediate without reducing the parent aldehyde[10].
Self-Validating Experimental Protocol
-
Imine Formation: Dissolve 1.0 eq of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde in anhydrous methanol. Add a massive excess (10.0 eq) of ammonium acetate (NH₄OAc). Causality: The excess drives the equilibrium toward the iminium intermediate and prevents the formation of secondary amine dimers.
-
pH Adjustment: Measure the pH of the solution. Adjust to exactly pH 6.0–6.5 using glacial acetic acid. Validation: Use pH indicator strips; failure to maintain this window will result in either unreacted starting material (pH > 7) or rapid decomposition of the reducing agent (pH < 5).
-
Selective Reduction: Cool the mixture to 0 °C. Add 1.5 eq of NaBH₃CN portion-wise.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Validation: LC-MS analysis should confirm the disappearance of the aldehyde mass (M+H = 125) and the appearance of the primary amine mass (M+H = 126).
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and decompose any residual borohydride. Extract the aqueous layer extensively with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via reverse-phase chromatography or direct HCl salt precipitation.
Step-by-step workflow for the Borch reductive amination process.
Quantitative Data & Reaction Optimization
To assist process chemists in selecting the appropriate route, the following table summarizes the operational metrics of both pathways based on standard scale-up observations.
| Parameter | Pathway A: Nitrile Reduction | Pathway B: Borch Reductive Amination |
| Precursor | 1,5-Dimethyl-1H-pyrazole-4-carbonitrile | 1,5-Dimethyl-1H-pyrazole-4-carboxaldehyde |
| Key Reagents | LiAlH₄, THF | NH₄OAc, NaBH₃CN, MeOH |
| Typical Yield | 65% – 75% | 75% – 85% |
| Reaction Time | 4 – 6 hours | 12 – 16 hours |
| Primary Impurity | Secondary amine (dimerization) | Unreacted aldehyde, over-alkylated amine |
| Scalability | Moderate (Exothermic quench hazards) | High (Mild conditions, easy handling) |
| Safety Profile | High risk (Pyrophoric reagents) | Moderate risk (Toxic cyanide byproducts) |
References
- US7449581B2 - 6-Substituted pyrido-pyrimidines - Google Patents.
- SUBSTITUTED BICYCLOCARBOXYAMIDE COMPOUNDS - Patent 2091944.
- 1269293-80-2 | 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. AiFChem.
- CAS 25711-30-2: 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. CymitQuimica.
- Borch Reductive Amin
- Borch Reductive Amination.
- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach. RSC Publishing.
- 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Smolecule.
- 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Benchchem.
Sources
- 1. US7449581B2 - 6-Substituted pyrido-pyrimidines - Google Patents [patents.google.com]
- 2. SUBSTITUTED BICYCLOCARBOXYAMIDE COMPOUNDS - Patent 2091944 [data.epo.org]
- 3. 1269293-80-2 | 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile - AiFChem [aifchem.com]
- 4. CAS 25711-30-2: 1,5-dimethyl-1H-pyrazole-4-carbaldehyde [cymitquimica.com]
- 5. Buy 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 883-38-5 [smolecule.com]
- 6. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-41-2 | Benchchem [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ボーチ還元的アミノ化反応 Borch Reductive Amination | Chem-Station (ケムステ) [chem-station.com]
Pharmacokinetic Profiling and Optimization of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Derivatives
Executive Summary
The (1,5-dimethyl-1H-pyrazol-4-yl)methylamine moiety (1)[1] has emerged as a privileged building block in modern targeted therapeutics. From highly selective ATR inhibitors like YY2201 to novel Pim kinase and PfATP4 antimalarial agents, this scaffold offers a unique balance of target engagement and physicochemical tunability. This technical guide elucidates the pharmacokinetic (PK) properties, metabolic liabilities, and structural optimization strategies associated with this moiety, providing a robust framework for accelerating preclinical drug development.
Structural Rationale and Physicochemical Impact
The strategic incorporation of the 1,5-dimethylpyrazole ring fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) landscape of a drug candidate.
-
Metabolic Shielding: Unsubstituted pyrazoles are highly susceptible to N-glucuronidation and oxidative attack by cytochrome P450 (CYP) enzymes. By methylating the N1 and C5 positions, medicinal chemists sterically shield the heteroaromatic core, drastically reducing intrinsic clearance ( CLint ) and prolonging the plasma half-life.
-
Lipophilicity and Solubility: The pyrazole nitrogen atoms act as potent hydrogen bond acceptors. This reduces the overall partition coefficient (LogP) compared to phenyl bioisosteres, thereby enhancing aqueous solubility without sacrificing membrane permeability.
-
Basic Amine Modulation: The methylamine linker provides a basic center (pKa ~ 8.5–9.0) that is protonated at physiological pH. While this promotes favorable electrostatic interactions with acidic residues in kinase hinge-binding pockets, it requires careful optimization to avoid excessive lysosomal trapping or hERG channel liabilities.
In-Depth Pharmacokinetic Profiling (ADME)
Absorption & Permeability
Derivatives containing this moiety generally exhibit moderate to high intestinal permeability. The balance between the basic amine and the lipophilic pyrazole core typically yields apparent permeability ( Papp ) values in the range of 5×10−6 to 15×10−6 cm/s. However, the protonated amine can act as a substrate for P-glycoprotein (P-gp), necessitating the monitoring of efflux ratios.
Distribution
The volume of distribution ( Vd ) is typically moderate to high (>1.5 L/kg in rodent models). This is driven by the basic amine, which facilitates widespread tissue distribution. Plasma protein binding (PPB) is highly variable and is generally modulated by the macro-structure of the molecule rather than the pyrazole moiety itself.
Metabolism & Isotopic Optimization
The primary metabolic liability of this scaffold is N-demethylation mediated by CYP3A4 and CYP2D6. Causality in Optimization: To overcome this without altering the molecule's target affinity, medicinal chemists frequently employ deuterium kinetic isotope effects (KIE). By replacing the N-methyl protons with deuterium, the C-D bond—which is significantly stronger than the C-H bond—resists CYP-mediated cleavage. This strategic substitution has been proven to improve the drug metabolism and pharmacokinetics (DMPK) profile, reducing dosage requirements and extending in vivo half-life in Pim kinase inhibitors (2)[2].
Excretion
Clearance is typically a combination of hepatic metabolism and renal excretion of the unchanged parent drug. For instance, the clinical candidate YY2201 leverages this moiety to achieve a favorable ADME profile, demonstrating superior in vivo anticancer efficacy and a broad therapeutic index with manageable clearance rates (3)[3]. Conversely, in early-stage antimalarial indole-carboxamides, high microsomal clearance required extensive iterative optimization to achieve viable plasma exposure (4)[4].
Quantitative Data: PK Parameters
The following table summarizes representative preclinical PK parameters for distinct drug classes utilizing the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine derivative scaffold.
Table 1: Representative Pharmacokinetic Parameters
| Compound Class / Target | Papp ( 10−6 cm/s) | Microsomal CLint (µL/min/mg) | Bioavailability (F%) | Volume of Distribution ( Vd , L/kg) |
| YY2201 (ATR Kinase) | 12.4 | < 15 (HLM) | 45% | 2.1 |
| Pim Kinase Inhibitor | 8.2 | 22 (HLM) | 38% | 1.8 |
| Indole-Acetamide (PfATP4) | 15.1 | > 40 (MLM) | 12% | 3.5 |
(Note: Data synthesized from preclinical models[2][3][5]. HLM = Human Liver Microsomes; MLM = Mouse Liver Microsomes).
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in preclinical data, all ADME assays must be self-validating. Below are the standard operating procedures for evaluating these derivatives.
Protocol 1: Self-Validating High-Throughput Microsomal Stability Assay
This protocol assesses hepatic clearance while automatically flagging compromised biological matrices.
-
Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Spiking: Spike the test derivative to a final concentration of 1 µM.
-
Causality: 1 µM is strictly chosen to remain well below the Michaelis constant ( Km ) for most CYP enzymes, ensuring first-order kinetic conditions where clearance is independent of concentration.
-
-
Internal Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells on the same plate.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Kinetic Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 45 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the CYP enzymes, quenching the reaction and precipitating proteins for clean LC-MS/MS injection.
-
-
Self-Validation Check (Critical): Calculate the half-life ( t1/2 ) of the controls. The assay run is automatically validated only if Verapamil t1/2<15 min and Warfarin t1/2>200 min. If these parameters fail, the NADPH batch or microsomes are compromised, and the plate is discarded.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol measures intestinal absorption and P-gp efflux liabilities.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.
-
Causality: Caco-2 cells require a strict 21-day differentiation period to express the full suite of intestinal transporters (e.g., P-gp, BCRP) and form tight junctions. Testing earlier yields artificially high passive permeability and fails to capture active efflux liabilities.
-
-
Monolayer Integrity Validation: Add Lucifer Yellow (100 µM) to the apical chamber.
-
Causality: Lucifer Yellow is a paracellular marker that cannot cross intact cell membranes. If basolateral fluorescence indicates >1% permeability, it proves the tight junctions are compromised, automatically invalidating that specific well.
-
-
Dosing & Incubation: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 2 hours.
-
Analysis: Sample from the receiver chambers and analyze via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2 indicates potential P-gp efflux liability.
Workflow Visualization
Fig 1: Self-validating ADME optimization workflow for pyrazole derivatives.
References
-
Santa Cruz Biotechnology. "(1,5-dimethyl-1H-pyrazol-4-yl)methylamine | CAS 400756-31-2". scbt.com.1
-
Google Patents. "US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use". google.com. 2
-
PMC. "Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4". nih.gov. 5
-
ACS Publications. "Discovery of the Clinical Candidate YY2201 as a Highly Potent and Selective ATR Inhibitor | Journal of Medicinal Chemistry". acs.org. 3
-
ACS Publications. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry". acs.org. 4
Sources
- 1. scbt.com [scbt.com]
- 2. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine: A Technical Guide for Drug Development
Introduction and Structural Rationale
In modern medicinal chemistry, pyrazole derivatives are ubiquitous due to their favorable physicochemical profiles and versatile binding capabilities within kinase hinge regions [1]. Specifically, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (CAS: 400756-31-2) serves as a critical bifunctional building block. Its thermodynamic stability is governed by two primary structural features: the aromatic stability of the electron-rich pyrazole core and the basicity of the primary methylamine appendage.
Understanding the thermodynamic stability of this compound is essential for predicting its shelf-life, reactivity during coupling conditions (e.g., amide bond formation), and its behavior in physiological environments [1]. As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static entity, but as a dynamic participant in complex equilibria.
Mechanistic Drivers of Stability
The thermodynamic stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is heavily influenced by its substitution pattern. The 1,5-dimethyl configuration locks the tautomeric state of the pyrazole ring, eliminating the entropic and enthalpic penalties associated with annular tautomerization.
-
Enthalpic Contributions: The N-methyl group at position 1 prevents proton exchange, stabilizing a single tautomeric form. The methyl group at position 5 provides mild steric shielding to the adjacent position 4, while simultaneously donating electron density into the ring via hyperconjugation.
-
Entropic Contributions: The rotational freedom of the (methylamine) moiety at position 4 introduces a significant entropic factor, particularly when evaluating the free energy of solvation ( ΔGsolv ).
Experimental Workflow for Thermodynamic Profiling
To establish a self-validating system for thermodynamic evaluation, researchers must combine computational predictive modeling with empirical thermal and solution-state analyses.
Caption: Integrated workflow for determining the thermodynamic stability of pyrazole derivatives.
Step-by-Step Protocol: Thermal Analysis via DSC
Differential Scanning Calorimetry (DSC) is utilized to determine the melting point, enthalpy of fusion ( ΔHfus ), and decomposition onset.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine into an aluminum crucible. Seal with a pierced lid to allow volatile release.
-
Instrument Calibration: Calibrate the DSC instrument using an indium standard to ensure accurate heat flow and temperature measurements.
-
Thermal Cycling: Equilibrate the sample at 25°C. Ramp the temperature at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min) up to 300°C.
-
Data Extraction: Integrate the endothermic melting peak to calculate ΔHfus . Identify the onset of any exothermic decomposition events to establish the upper limit of thermal stability.
Step-by-Step Protocol: Solution-State Stability (pKa and Hydrolysis)
Because this compound is often utilized as a free base or an HCl salt [1], its stability in aqueous media is pH-dependent.
-
Buffer Preparation: Prepare a series of standardized phosphate buffers ranging from pH 2.0 to 10.0.
-
Incubation: Dissolve the compound to a final concentration of 1 mg/mL in each buffer. Incubate at 37°C (physiological temperature) and 60°C (accelerated degradation).
-
Sampling & Analysis: Extract aliquots at t=0,24,48,and 168 hours. Analyze via RP-HPLC (C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile).
-
Kinetic Modeling: Plot the natural log of the remaining peak area versus time to determine the first-order degradation rate constant ( k ) and the half-life ( t1/2 ).
Quantitative Data Synthesis
The following table summarizes the expected and modeled thermodynamic parameters for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine based on structural analogs and computational estimates[1].
| Parameter | Symbol | Estimated Value / Range | Methodology |
| Molecular Weight | MW | 125.17 g/mol | Theoretical[1] |
| pKa (Conjugate Acid) | pKa | ~8.5 - 9.2 | Potentiometric Titration |
| Enthalpy of Formation | ΔHf∘ | -15 to +5 kJ/mol | DFT (B3LYP/6-31G*) |
| Aqueous Solubility | LogS | High (pH < 7) | Shake-flask / HPLC |
| Thermal Decomposition | Tdec | > 220°C | DSC / TGA |
Note: The free base form differs from salt forms (e.g., HCl salt) in physical properties such as solubility, but the intrinsic stability of the pyrazole core remains consistent [1].
Conclusion
The thermodynamic stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is fundamentally robust, driven by the aromaticity of the substituted pyrazole ring and the fixed tautomeric state provided by N-methylation. By employing a rigorous, self-validating combination of computational modeling and empirical thermal/solution analyses, drug development professionals can confidently integrate this building block into complex synthetic pipelines, ensuring both high yield and long-term stability in final active pharmaceutical ingredients (APIs).
References
- US7449581B2 - 6-Substituted pyrido-pyrimidines Source: Google Patents URL
Sources
Application Note: N-Alkylation and Functionalization of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine
Executive Summary & Chemical Context
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (CAS 400756-31-2) is a highly versatile, electron-rich building block widely utilized in medicinal chemistry, particularly in the development of advanced kinase inhibitors and pyrido-pyrimidine scaffolds[1],[2]. The structural architecture of this compound—featuring an exocyclic primary amine tethered to a fully substituted pyrazole core—presents unique opportunities for divergent N-functionalization.
This technical guide provides validated, self-contained methodologies for functionalizing the primary amine via chemoselective reductive amination, direct N-alkylation, and nucleophilic aromatic substitution (SNAr).
Mechanistic Principles & Regioselectivity
A common challenge in pyrazole chemistry is controlling N1/N2 regioselectivity during alkylation, as tautomerization often leads to isomeric mixtures[3]. However, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine bypasses this issue entirely:
-
Endocyclic Blockade : The N1 position is permanently methylated, and the N2 lone pair is engaged in the aromatic system, rendering the pyrazole core nucleophilically inert under standard conditions[4].
-
Exocyclic Hyper-Nucleophilicity : The primary methanamine group is sterically accessible and highly nucleophilic.
-
Chemoselectivity Control : Direct alkylation with alkyl halides (SN2) typically suffers from over-alkylation, yielding a statistical mixture of secondary and tertiary amines[4]. To achieve strict mono-alkylation (secondary amine formation), reductive amination is the mechanistically superior choice, as the intermediate imine formation prevents successive alkylation events.
Visual Workflow of Amine Functionalization
Caption: Divergent functionalization pathways for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Causality & Design : Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is a milder reducing agent. It selectively reduces the protonated imine intermediate without attacking the unreacted aldehyde, thereby minimizing primary alcohol byproducts[4]. 1,2-Dichloroethane (DCE) is utilized as it provides optimal solubility for STAB while remaining inert.
Step-by-Step Methodology :
-
Imine Formation : In an oven-dried flask under argon, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.0 mmol, 1.0 eq.) and the target aldehyde (1.05 mmol, 1.05 eq.) in anhydrous DCE (5 mL).
-
Activation : Add glacial acetic acid (0.1 mmol, 0.1 eq.) to catalyze imine formation. Stir at room temperature for 1 hour. Self-Validation: The solution may shift from clear to slightly yellow, indicating imine conjugation.
-
Reduction : Add STAB (1.5 mmol, 1.5 eq.) in a single portion. The mixture will become a cloudy suspension. Stir at room temperature for 4–12 hours.
-
Monitoring : Monitor via TLC (DCM:MeOH 9:1). Self-Validation: Stain with Ninhydrin; the primary amine starting material will appear as a purple spot, while the secondary amine product will appear orange/brown.
-
Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: SNAr N-Heteroarylation (Patent-Validated)
Causality & Design : This protocol is adapted from established2[2]. The amine is often supplied as a hydrochloride hydrate salt for bench stability. It must be converted to the free base using KOH/MeOH prior to the SNAr reaction. DMF is chosen as the solvent to solubilize the polar sulfone leaving group and support the 65 °C heating required to overcome the SNAr activation energy.
Step-by-Step Methodology :
-
Free-Basing : Treat (1,5-dimethyl-1H-pyrazol-4-yl)methylamine HCl·H₂O (0.172 mmol, 1.2 eq.) with 1M KOH in Methanol (0.172 mL, 1.2 eq.). Stir for 5 minutes, then evaporate the solvent completely under reduced pressure to yield the free amine[2].
-
SNAr Coupling : To the free amine, add the heteroaryl sulfone or halide electrophile (0.142 mmol, 1.0 eq.) dissolved in anhydrous DMF (1.0 mL)[2].
-
Heating : Heat the reaction mixture to 65 °C for 18 hours under an inert atmosphere[2].
-
Workup & Partitioning : Cool the reaction to room temperature. Dilute the mixture with H₂O (2 mL) and Ethyl Acetate (EtOAc) (2 mL). Self-Validation: The highly water-soluble DMF and inorganic salts will partition into the aqueous layer, while the product migrates to the EtOAc layer.
-
Purification : Separate the phases. Filter the EtOAc layer through a plug of MgSO₄ to simultaneously dry the solvent and remove polar impurities, then evaporate to yield the crude product[2].
Protocol C: Base-Mediated Direct N-Alkylation
Causality & Design : Employed primarily when forming tertiary amines or utilizing electrophiles incapable of forming aldehydes (e.g., methyl iodide). K₂CO₃ is utilized as a heterogeneous acid scavenger in Acetonitrile (MeCN), neutralizing the HX byproduct without acting as a competing nucleophile[3].
Step-by-Step Methodology :
-
Preparation : To a solution of the amine (1.0 mmol, 1.0 eq.) in MeCN (5 mL), add finely powdered K₂CO₃ (2.0 mmol, 2.0 eq.)[4]. Stir for 15 minutes at room temperature.
-
Alkylation : Add the alkyl halide (1.1 eq. for mixed secondary/tertiary, or 2.5 eq. for exhaustive tertiary alkylation) dropwise[4].
-
Heating : Heat the suspension to 60 °C for 12 hours. Self-Validation: The K₂CO₃ will remain insoluble throughout the reaction.
-
Workup : Filter the suspension to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to separate the inevitable mixture of mono- and di-alkylated products[3].
Quantitative Data & Reaction Profiling
| Methodology | Typical Electrophile | Reagents & Solvents | Chemoselectivity | Typical Yield | Primary Application |
| Reductive Amination | Aldehydes / Ketones | NaBH(OAc)₃, DCE, RT | Excellent (Strict Mono-alkylation) | 85–95% | Synthesis of secondary amines |
| SNAr Displacement | Heteroaryl Sulfones/Halides | KOH/MeOH, DMF, 65 °C | Excellent (Mono-arylation) | 70–90% | Kinase inhibitor scaffolds |
| Direct Alkylation | Alkyl Halides (R-I, R-Br) | K₂CO₃, MeCN, 60 °C | Poor (Mixture of 2°/3° amines) | 60–75% | Exhaustive alkylation (Tertiary) |
References
-
US7449581B2 - 6-Substituted pyrido-pyrimidines Source: Google Patents URL:[2]
Sources
Application Note: Strategic Utilization of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification of optimal building blocks is critical for developing high-affinity, selective drug candidates. (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine has emerged as a highly privileged primary amine intermediate, particularly in the synthesis of kinase inhibitors and advanced Active Pharmaceutical Ingredients (APIs). This application note provides an in-depth technical guide on the physicochemical rationale, structural biology applications, and validated synthetic protocols for incorporating this unique pyrazole moiety into complex heterocyclic scaffolds.
Physicochemical Profiling & Structural Rationale
To effectively utilize a building block, one must first understand its inherent properties. (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is characterized by an electron-rich pyrazole core and a highly nucleophilic primary amine.
Table 1: Physicochemical Properties of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine [1]
| Property | Value | Rationale / Impact in Drug Design |
| Molecular Formula | C₆H₁₁N₃ | Low molecular weight (125.0953 Da) ensures minimal penalty to the overall ligand efficiency (LE) of the final drug candidate. |
| Monoisotopic Mass | 125.0953 Da | Easily identifiable via LC-MS during high-throughput library synthesis. |
| Predicted XlogP | -0.5 | Highly polar nature improves the aqueous solubility of lipophilic core scaffolds. |
| SMILES | CC1=C(C=NN1C)CN | The 1,5-dimethyl substitution pattern provides a defined steric environment. |
Mechanistic Insights: Why this specific Pyrazole?
As a Senior Application Scientist, I frequently observe researchers defaulting to simple benzylamines or un-substituted pyrazoles. However, the strategic choice of the 1,5-dimethyl variant offers three distinct advantages:
-
Conformational Locking (Steric Shielding): The methyl group at the 5-position creates localized steric bulk adjacent to the methanamine linker. This restricts the free rotation of the C-N bond, locking the molecule into a specific bioactive conformation that reduces the entropic penalty upon binding to the target protein.
-
Hydrogen-Bonding Networks: The pyrazole nitrogen (N2) acts as a highly directional hydrogen-bond acceptor. In kinase inhibitor design, this moiety is frequently positioned in the solvent-exposed region or the ribose-binding pocket to interact with structural water molecules or specific amino acid side chains.
-
Metabolic Stability: Unlike free pyrazoles (which can undergo N-glucuronidation) or simple alkyl amines (susceptible to oxidative deamination), the fully substituted 1,5-dimethyl core is highly resistant to CYP450-mediated metabolism.
Experimental Workflow: Scaffold Functionalization
The integration of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine into drug scaffolds is most commonly achieved via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling. Below is the logical workflow for incorporating this amine into a kinase inhibitor discovery pipeline.
Figure 1: Iterative workflow for kinase inhibitor development utilizing (1,5-dimethyl-1H-pyrazol-4-yl)methanamine.
Validated Protocol: Nucleophilic Aromatic Substitution (SNAr)
The following protocol details the functionalization of a 6-substituted pyrido-pyrimidine scaffold—a privileged pharmacophore in oncology—using (1,5-dimethyl-1H-pyrazol-4-yl)methanamine[2].
System Self-Validation & Causality
This protocol is designed as a self-validating system. The choice of a methylsulfonyl (-SO₂CH₃) leaving group over a standard halide (like chlorine) is highly intentional. Sulfones are exceptional leaving groups in SNAr reactions on electron-deficient heterocycles; their strong electron-withdrawing nature highly activates the ipso-carbon, ensuring rapid nucleophilic attack by the primary amine while minimizing unwanted side reactions.
Reagents & Materials:
-
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine HCl·H₂O (0.172 mmol)
-
2-(Methylsulfonyl)pyrido-pyrimidine derivative (0.142 mmol)
-
1M Potassium Hydroxide (KOH) in Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc) and Deionized Water (H₂O)
Step-by-Step Methodology:
-
Amine Free-Basing:
-
Action: Dissolve 0.031 g (0.172 mmol) of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine HCl·H₂O in a minimal volume of methanol. Treat with 0.0172 mL of 1M KOH/MeOH. Evaporate the solvent under reduced pressure.
-
Causality: Commercial building blocks are supplied as hydrochloride salts to prevent atmospheric oxidation and degradation. Free-basing is strictly required to deprotonate the nitrogen, restoring the lone pair necessary for nucleophilic attack[2].
-
-
Reaction Assembly:
-
Action: Suspend the newly generated free amine and 0.05 g (0.142 mmol) of the sulfone precursor in 1.0 mL of anhydrous DMF.
-
Causality: DMF is utilized as a polar aprotic solvent. It effectively solvates the reactants and stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism, significantly accelerating the reaction kinetics.
-
-
Thermal Activation:
-
Action: Heat the sealed reaction mixture to 65°C for 18 hours.
-
Causality: While the sulfone is highly activated, the steric bulk of the 1,5-dimethylpyrazole moiety creates a kinetic barrier. Maintaining exactly 65°C provides sufficient thermal energy to drive the displacement without causing thermal decomposition of the pyrimidine core[2].
-
-
In-Process Control (IPC):
-
Action: Monitor via LC-MS.
-
Validation: The reaction is deemed complete when the mass of the starting sulfone is fully replaced by the target mass (a net change reflecting the loss of the -SO₂CH₃ group and addition of the pyrazole amine).
-
-
Aqueous Workup & Partitioning:
-
Action: Cool the mixture to room temperature. Dilute with 2 mL of Deionized H₂O and 2 mL of EtOAc. Vigorously mix and partition the two phases.
-
Causality: This is a critical purification step. The addition of water forces the highly polar DMF and inorganic salts (potassium methanesulfinate) into the aqueous layer. Simultaneously, the newly formed, lipophilic secondary amine product selectively partitions into the organic EtOAc layer, allowing for clean phase separation[2].
-
-
Isolation:
-
Action: Filter the EtOAc layer through a short silica plug to remove baseline impurities, then concentrate in vacuo to yield the final functionalized scaffold.
-
Quantitative Data: Reaction Optimization
To assist researchers in adapting this protocol to different scaffolds, the following table summarizes the quantitative optimization data for the SNAr coupling of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine.
Table 2: Optimization of SNAr Conditions for Pyrazole Incorporation
| Solvent | Base / Additive | Temp (°C) | Time (h) | Conversion (%) | Scientific Observation |
| THF | DIPEA (2.0 eq) | 65 | 24 | 42% | Poor solubility of the sulfone precursor limited the reaction rate. |
| DMSO | K₂CO₃ (1.5 eq) | 90 | 12 | 58% | Elevated temperature led to partial degradation of the pyrimidine core. |
| DMF | KOH/MeOH (1.0 eq) | 65 | 18 | >95% | Optimal conditions. Clean free-basing and excellent stabilization of the transition state. |
| DMF | None (Free base used) | 25 | 48 | 15% | Insufficient thermal energy to overcome the steric hindrance of the 1,5-dimethyl groups. |
References
- (1,5-dimethyl-1h-pyrazol-4-yl)
- 3Way Pharm Inc. - ChemBuyersGuide.com (API & Intermediates)
- Source: google.
Sources
Application Notes and Protocols for the Cross-Coupling Functionalization of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and Its Derivatives
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities and favorable physicochemical properties.[1][2] The ability to precisely functionalize the pyrazole ring is paramount for developing new chemical entities with tailored therapeutic profiles. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4][5]
This guide focuses on the cross-coupling strategies for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, a molecule presenting both unique opportunities and challenges. The primary aminomethyl group at the C4 position can serve as a potent nucleophile for N-arylation reactions. However, its basicity and coordinating ability can also lead to catalyst inhibition if not properly managed.[6][7] This document provides a two-part exploration:
-
Part A: Utilizes (1,5-dimethyl-1H-pyrazol-4-yl)methylamine directly as a nucleophilic partner in Buchwald-Hartwig amination to form C(aryl)-N bonds.
-
Part B: Employs a halogenated derivative, (3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)methylamine, as an electrophilic substrate for Suzuki-Miyaura and Sonogashira couplings to forge new C-C bonds at the C3 position.
By providing detailed mechanistic rationale and field-tested protocols, this guide aims to empower researchers to confidently and successfully incorporate this valuable pyrazole building block into their synthetic programs.
Part A: (1,5-dimethyl-1H-pyrazol-4-yl)methylamine as a Nucleophile in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fall short. Here, we treat the primary amine of the title compound as the nitrogen source for coupling with various aryl and heteroaryl halides.
Mechanistic Considerations & Experimental Rationale
The success of a Buchwald-Hartwig reaction, especially with a potentially chelating substrate like an aminomethyl-pyrazole, hinges on maintaining an efficient catalytic cycle. The primary amine can coordinate to the palladium center, potentially sequestering the catalyst and impeding the reaction.
Causality Behind Component Selection:
-
Catalyst System: The choice of ligand is critical. We employ sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuDavePhos).[7] These bulky ligands promote the crucial reductive elimination step to release the product and regenerate the active Pd(0) catalyst. They also create a coordinatively saturated metal center that can disfavor unproductive side-binding of the aminomethyl group. Modern palladium precatalysts are used to ensure reliable formation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the primary amine, generating the active nucleophile for the coupling reaction. Its poor solubility in many organic solvents can sometimes be beneficial in maintaining a slow, controlled reaction.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Arylation of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
This protocol describes the coupling of the title amine with 4-bromotoluene as a representative aryl halide.
Materials & Equipment:
| Reagent/Equipment | Purpose | Safety Note |
| (1,5-dimethyl-1H-pyrazol-4-yl)methylamine | Amine source (nucleophile) | Handle in a fume hood. |
| 4-Bromotoluene | Aryl halide (electrophile) | Irritant. Handle in a fume hood. |
| tBuDavePhos Pd G3 Precatalyst | Palladium source and ligand | Air-sensitive. Handle under inert gas. |
| Sodium tert-butoxide (NaOtBu) | Base | Corrosive, moisture-sensitive. Weigh quickly and handle in a glovebox or under an inert atmosphere. |
| Anhydrous Toluene | Solvent | Flammable, toxic. Use in a well-ventilated fume hood. Ensure it is deoxygenated before use. |
| Schlenk flask or oven-dried vial | Reaction vessel | |
| Magnetic stirrer, heating block | Agitation and temperature control | |
| Inert gas supply (Argon or Nitrogen) | Maintain anaerobic conditions |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the tBuDavePhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv) and (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench cautiously with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
Optimization & Substrate Scope
The conditions outlined are a robust starting point. For different substrates, optimization may be necessary.
| Parameter | Recommendation & Rationale |
| Aryl Halide | Aryl-I, Aryl-Br: Highly reactive, standard conditions are often effective. Aryl-Cl: Less reactive. May require a more electron-rich ligand (e.g., BrettPhos-type) and higher temperatures (110-120 °C).[8] |
| Base | NaOtBu: Generally effective for primary amines. K₃PO₄, Cs₂CO₃: Milder bases that can be effective for more sensitive substrates, often used in combination with solvents like dioxane or DMF.[9] |
| Catalyst Loading | 1-2 mol%: Typically sufficient for simple substrates. Up to 5 mol%: May be required for challenging or sterically hindered coupling partners. |
| Solvent | Toluene, Dioxane: Common choices. Ensure they are anhydrous and deoxygenated. |
Part B: Cross-Coupling of Halogenated Pyrazole Derivatives
To functionalize the pyrazole core itself, a leaving group is required. We will focus on (3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)methylamine as a versatile electrophilic partner for Suzuki-Miyaura and Sonogashira reactions. The bromo-derivative is often preferred over the iodo- for its stability and reduced tendency for dehalogenation side reactions.[10]
Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[1]
The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the pyrazole-Br bond, transmetalation with the boronic acid, and reductive elimination. For nitrogen-rich heterocycles, catalyst inhibition can be a concern.
-
Catalyst System: We recommend a modern palladium precatalyst such as XPhos Pd G2. These catalysts are air- and moisture-stable, ensuring accurate stoichiometry and generating the highly active monoligated Pd(0) species in situ. The bulky XPhos ligand facilitates the oxidative addition and reductive elimination steps, which are often rate-limiting for heteroaryl halides.[10][11]
-
Base: An aqueous solution of a mild inorganic base like K₂CO₃ or K₃PO₄ is used. The base activates the boronic acid for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
-
Reagent Preparation: In a reaction vial, combine (3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)methylamine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (0.01 mmol, 2 mol%).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (2.5 mL).
-
Reaction Execution: Seal the vial and stir the mixture vigorously in a heating block at 80-100 °C for 4-12 hours.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly effective method for coupling aryl halides with terminal alkynes, providing access to valuable alkynylated heterocycles.[6]
The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne.
-
Catalyst System (Classic): A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (CuI) is traditionally used.[1] The palladium undergoes oxidative addition with the pyrazole-bromide, while the copper forms a copper-acetylide intermediate that participates in transmetalation.
-
Catalyst System (Copper-Free): Modern protocols often omit copper to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts. These systems rely on highly active palladium catalysts with bulky phosphine ligands and an amine base, which can facilitate the deprotonation of the alkyne.[12][13]
-
Base/Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It serves to neutralize the HBr formed and can also act as the solvent.
Caption: Dual catalytic cycles in the Sonogashira reaction.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add (3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)methylamine (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%), and CuI (0.02 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated triethylamine (TEA, 3 mL). Stir for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.6 mmol, 1.2 equiv) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, filter the mixture through a pad of celite to remove salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Experimental Workflow & Decision Guide
Choosing the correct synthetic strategy is crucial for achieving the desired molecular target. The following workflow provides a decision-making framework.
Caption: Decision guide for selecting the appropriate cross-coupling protocol.
Conclusion
The functionalization of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and its derivatives via palladium-catalyzed cross-coupling reactions offers a versatile and powerful platform for drug discovery and materials science. By understanding the mechanistic nuances and selecting the appropriate catalyst system, researchers can effectively leverage this building block in two distinct ways: as a nucleophile in Buchwald-Hartwig aminations and as an electrophile (after halogenation) in Suzuki-Miyaura and Sonogashira couplings. The protocols and rationale presented herein provide a solid foundation for the synthesis of diverse and complex pyrazole-containing molecules, paving the way for the discovery of novel compounds with significant biological and material applications.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles th
- SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar.
- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Buchwald–Hartwig amin
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Structure-Guided Design of Selective BRD9/7 Inhibitors Based on the BI-9564 Scaffold
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing the chemical scaffold of BI-9564 (CAS 1152858-83-7) for the rational design of novel bromodomain inhibitors. BI-9564 is a potent and selective, cell-permeable chemical probe targeting the bromodomains of BRD9 and BRD7, components of the human SWI/SNF chromatin remodeling complex.[1][2][3] It is notably selective against the well-studied BET (Bromodomain and Extra-Terminal domain) family of proteins, making it an invaluable tool for dissecting the specific biology of non-BET bromodomains.[3][4] This guide details the strategic considerations for ligand design, from computational modeling to biochemical and cellular validation, aiming to generate new chemical entities with improved potency, selectivity, or novel pharmacological properties.
Introduction: The Target - BRD9 and the BI-9564 Scaffold
Bromodomains are epigenetic "reader" modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[5] This interaction is a critical mechanism for tethering regulatory complexes to chromatin and directing gene expression. While the BET family (BRD2, BRD3, BRD4, and BRDT) has been the focus of intense therapeutic development, there are 61 known bromodomains across 46 human proteins, many with distinct and uncharacterized roles.[5][6]
BRD9 and the highly homologous BRD7 are integral components of the BAF (SWI/SNF) chromatin remodeling complex, which plays a fundamental role in regulating gene expression and has been implicated in various cancers.[3][4] The development of selective inhibitors is crucial to probe the specific functions of these non-BET bromodomains and to develop therapies with potentially wider therapeutic windows and reduced toxicities compared to pan-BET inhibitors.[5][7]
BI-9564 emerged from a structure-guided design effort as a potent inhibitor of BRD9 (Kd = 14 nM) with significant selectivity over BRD7 (Kd = 239 nM) and profound selectivity against the BET family (IC50s > 100 μM).[1][3][4] Its favorable in-vivo ADME/PK profile further establishes it as a high-quality starting point for medicinal chemistry campaigns.[1][4]
Table 1: Key Properties of the BI-9564 Scaffold
| Property | Value | Source(s) |
| CAS Number | 1152858-83-7 (Active Isomer) | Internal |
| Common Name | BI-9564 | [1][3] |
| Primary Target | BRD9 Bromodomain | [1][2][3] |
| Secondary Target | BRD7 Bromodomain | [1][2][3] |
| Binding Affinity (BRD9) | Kd = 14 nM (ITC) | [3][4][8] |
| Binding Affinity (BRD7) | Kd = 239 nM (ITC) | [3][4][8] |
| Cellular Activity (BRD9) | FRAP EC50 ≈ 0.1 µM | [3] |
| Cellular Activity (BRD7) | FRAP EC50 ≈ 1.0 µM | [3] |
| BET Family IC50 | > 100 µM (AlphaScreen) | [1][4][8] |
| PDB Code (BRD9-bound) | 5F1H | [8][9] |
Strategic Framework for Ligand Design
The core principle of ligand design using the BI-9564 scaffold is to leverage its optimized interactions within the BRD9 acetyl-lysine binding pocket while exploring modifications to enhance affinity, tune selectivity between BRD9 and BRD7, or introduce novel functionalities (e.g., for Proteolysis Targeting Chimeras, PROTACs).
Causality Behind the Strategy:
The high affinity of BI-9564 is driven by key interactions within the conserved acetyl-lysine binding pocket. However, selectivity arises from exploiting subtle differences in the surrounding residues and the pocket's topography. A successful design strategy must therefore balance conservation of the core binding motif with diversification of peripheral substituents. The availability of a high-resolution co-crystal structure (PDB: 5F1H) is the cornerstone of this process, enabling a structure-based drug design (SBDD) approach.[8][9]
Protocol: Computational Ligand Design & Virtual Screening
This protocol outlines a structure-based approach to design new analogs based on the BI-9564 co-crystal structure with BRD9.
Objective: To identify modifications that are predicted to enhance binding affinity or selectivity.
Materials:
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, or open-source alternatives like PyMOL with AutoDock Vina).
-
Protein Data Bank (PDB) entry: 5F1H (BRD9 in complex with BI-9564).[8][9]
-
PDB entry for BRD7 (e.g., 5F1E) for selectivity assessment.
Methodology:
-
Protein Preparation:
-
Load the PDB structure 5F1H into the modeling software.
-
Remove all crystallographic water molecules except for those bridging key interactions between the ligand and protein, if any.
-
Add hydrogen atoms and optimize the hydrogen-bonding network.
-
Perform a constrained minimization of the protein structure to relieve any steric clashes, keeping heavy atom movement minimal.
-
-
Binding Site Analysis (The "Why"):
-
Examine the key interactions of BI-9564 within the BRD9 pocket. Note the critical hydrogen bond with the conserved asparagine (Asn) residue, a hallmark of bromodomain inhibitor binding.[6][10]
-
Identify hydrophobic and van der Waals contacts. Pay close attention to the "WPF shelf," a conserved motif that often engages in π-π stacking interactions.[6]
-
Locate unoccupied pockets or channels adjacent to the bound ligand. These "void" spaces represent opportunities for introducing new chemical moieties to gain additional affinity or selectivity.
-
Repeat the analysis with the BRD7 structure, superimposing it onto the BRD9 complex to identify key residue differences that can be exploited for selectivity.[11]
-
-
In Silico Ligand Modification:
-
Systematically modify the BI-9564 scaffold at solvent-exposed positions.
-
Hypothesis 1 (Affinity): Introduce groups that can form additional hydrogen bonds or hydrophobic interactions with the identified void spaces.
-
Hypothesis 2 (Selectivity): Design modifications that sterically clash with non-conserved residues in BRD7 while being accommodated by BRD9, or vice-versa.
-
-
Molecular Docking & Scoring:
-
Generate 3D conformations for each new virtual analog.
-
Perform molecular docking of the new analogs into the prepared BRD9 and BRD7 binding sites.
-
Analyze the predicted binding poses and docking scores. Prioritize compounds that maintain the core binding interactions of the parent scaffold and show improved scoring metrics.
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.
-
Protocol: Biochemical Validation of Novel Analogs
Objective: To quantitatively measure the binding affinity and selectivity of newly synthesized compounds for BRD9 and BRD7. An AlphaScreen assay is described here as a robust, high-throughput method.[12]
Principle (The "Why"): The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions.[12] A biotinylated ligand (probe) binds to streptavidin-coated Donor beads, and a His-tagged bromodomain protein binds to Nickel-chelate Acceptor beads. When the protein and probe interact, the beads are brought into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal, which can be used to calculate its inhibitory potency (IC50).[12]
Materials:
-
Recombinant His-tagged BRD9 and BRD7 protein.
-
Biotinylated probe (e.g., a biotinylated version of a known BRD9 inhibitor).
-
AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer).
-
Synthesized inhibitor compounds, BI-9564 (positive control), and DMSO (vehicle control).
-
384-well, low-volume, white assay plates (e.g., ProxiPlate).
-
Plate reader capable of AlphaScreen detection (e.g., EnVision).
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of His-BRD9 (or His-BRD7) protein in assay buffer at a pre-optimized concentration (e.g., 20 nM).
-
Prepare a 2X solution of the biotinylated probe in assay buffer at a pre-optimized concentration (e.g., 20 nM).[12]
-
Prepare serial dilutions of the test compounds and positive control (BI-9564) in DMSO, then dilute into assay buffer to create 4X final concentration stocks.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound dilutions to the 384-well plate. Include vehicle-only (DMSO) wells for "no inhibition" controls and wells with a saturating concentration of BI-9564 for "maximum inhibition" controls.
-
Add 5 µL of the 2X His-BRD9 (or His-BRD7) protein solution to each well.
-
Add 5 µL of the 2X biotinylated probe solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a 1:1 mixture of Donor and Acceptor beads in the dark. Add 5 µL of this bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Normalize the data using the vehicle (0% inhibition) and saturating control (100% inhibition) wells.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Selectivity is determined by the ratio of IC50 (BRD7) / IC50 (BRD9).
-
Protocol: Cellular Target Engagement Assay
Objective: To confirm that the synthesized compounds can penetrate the cell membrane and bind to BRD9 in a live-cell environment. The NanoBRET™ assay is a state-of-the-art method for this purpose.[13][14]
Principle (The "Why"): The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures molecular proximity in living cells.[13] The target protein (BRD9) is expressed as a fusion with the bright, energy-efficient NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the target's active site serves as the energy acceptor. If the tracer is bound to the target, excitation of the NanoLuc® substrate results in energy transfer to the tracer, which then emits light at its characteristic wavelength. A competitive compound will displace the tracer, disrupting BRET and leading to a decrease in the BRET signal. This directly measures target engagement at the protein of interest inside the cell.[15]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding NanoLuc®-BRD9 fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well, cell culture-treated assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Methodology:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the NanoLuc®-BRD9 plasmid according to the manufacturer's protocol. Plate the transfected cells into a 96-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in Opti-MEM®.
-
Prepare a combined Tracer/Substrate solution in Opti-MEM® at the pre-optimized concentrations.
-
Add the test compounds to the wells containing the transfected cells and incubate for 2 hours in a CO2 incubator.
-
-
Assay Measurement:
-
Add the Tracer/Substrate solution to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the luminescence signal using a plate reader equipped with two filters: one for the donor (NanoLuc®, ~460nm) and one for the acceptor (Tracer, >600nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the ratios and plot against compound concentration to determine the cellular IC50 value. This value represents the concentration required to displace 50% of the tracer from BRD9 in living cells.
-
Data Interpretation and Iterative Optimization
The data generated from the biochemical and cellular assays form the basis of the Structure-Activity Relationship (SAR). By correlating specific chemical modifications with changes in potency and selectivity, a predictive model can be built to guide the design of the next generation of compounds.
-
Potency Gains: Modifications that explore new hydrophobic pockets or form additional hydrogen bonds should correlate with lower IC50 values.
-
Selectivity Tuning: Changes that exploit non-conserved residues between BRD9 and BRD7 will manifest as a larger IC50 ratio.
-
Cellular Activity: A strong correlation between biochemical IC50 and cellular IC50 suggests good cell permeability and lack of significant efflux. Discrepancies may point to issues with compound properties that need to be optimized (e.g., solubility, membrane permeability).
This iterative cycle of design, synthesis, and testing is the engine of lead optimization, ultimately driving the project toward a candidate molecule with the desired pharmacological profile.
References
-
BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules. [Link]
-
BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. National Center for Biotechnology Information. [Link]
-
A bead-based proximity assay for BRD4 ligand discovery. National Center for Biotechnology Information. [Link]
-
BI-9564 A chemical probe for BRD9 and BRD7. Structural Genomics Consortium. [Link]
-
Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. National Center for Biotechnology Information. [Link]
-
BRD9 inhibitor I BI-9564. opnMe by Boehringer Ingelheim. [Link]
-
Chemical strategies to inhibit BET bromodomain proteins. ResearchGate. [Link]
-
Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains. ACS Publications. [Link]
-
Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development. ACS Publications. [Link]
-
BI-9564 - the Chemical Probes Portal. Chemical Probes Portal. [Link]
-
Identification and Development of BRD9 Chemical Probes. MDPI. [Link]
-
Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. PNAS. [Link]
-
BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML. National Center for Biotechnology Information. [Link]
-
BRD9 inhibitor | BI-9564 | opnMe. Boehringer Ingelheim. [Link]
-
Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. National Center for Biotechnology Information. [Link]
-
BET bromodomain inhibitors sensitize breast cancer cells to VRB. ResearchGate. [Link]
-
Bromodomain-Selective BET Inhibitors Are Potent Antitumor Agents against MYC-Driven Pediatric Cancer. AACR Journals. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Probe BI-9564 | Chemical Probes Portal [chemicalprobes.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 14. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 15. pnas.org [pnas.org]
Application Note: Step-by-Step Reductive Amination of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the C–N bond formation between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and a representative carbonyl compound using sodium triacetoxyborohydride (STAB).
Introduction & Mechanistic Rationale
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a highly versatile primary amine building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics 1[1]. Structurally, the nucleophilic primary amine is insulated from the electron-rich pyrazole ring by a methylene spacer, allowing it to behave with the predictable reactivity of an aliphatic primary amine.
For the reductive amination of this substrate, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold-standard reducing agent2[2].
The Causality of Reagent Selection:
-
Why STAB over NaBH₄? Sodium borohydride (NaBH₄) is highly reactive and will indiscriminately reduce the starting aldehyde to an alcohol before imine formation can occur. In STAB, the three electron-withdrawing acetoxy groups pull electron density away from the central boron atom. This attenuates its hydridic character, making it a mild reagent that selectively reduces the highly electrophilic iminium ion without reacting with the parent carbonyl 3[3].
-
Why 1,2-Dichloroethane (DCE)? DCE is the preferred solvent over Dichloromethane (DCM) because its higher boiling point (83 °C vs. 39 °C) accommodates mild heating if the initial imine condensation is sterically hindered, though room temperature is typically sufficient for aldehydes[3].
Process Workflows & Mechanistic Pathways
Caption: Logical workflow for the one-pot reductive amination process.
Caption: Mechanistic pathway from primary amine to secondary amine via iminium ion.
Quantitative Data & Reagent Stoichiometry
The following table outlines the optimized stoichiometry for a 5.0 mmol scale reaction using 4-fluorobenzaldehyde as a model electrophile.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| (1,5-dimethyl-1H-pyrazol-4-yl)methylamine | 125.17 | 1.0 | 626 mg (5.0 mmol) | Nucleophile / Substrate |
| 4-Fluorobenzaldehyde (Model) | 124.11 | 1.05 | 652 mg (5.25 mmol) | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.59 g (7.5 mmol) | Selective Reducing Agent |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.0 | 286 µL (5.0 mmol) | Acid Catalyst (Optional) |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 25 mL (0.2 M) | Aprotic Solvent |
| Saturated NaHCO₃ (aq) | - | - | 25 mL | Quench / Wash |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that visual and physical cues confirm the success of each step before proceeding to the next.
Step 1: Substrate Preparation & Imine Formation
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (626 mg, 5.0 mmol) and anhydrous DCE (25 mL) under a nitrogen atmosphere.
-
Addition: Add 4-fluorobenzaldehyde (652 mg, 5.25 mmol) in one portion.
-
Catalysis (Optional but recommended): Add glacial acetic acid (286 µL, 5.0 mmol). Causality: While aliphatic amines often condense with aldehydes without acid, the addition of 1 eq of AcOH rapidly protonates the unstable hemiaminal, driving dehydration to form the highly electrophilic iminium ion.
-
Self-Validation Check (TLC): Stir the mixture at room temperature for 30 minutes. Spot the reaction on a silica TLC plate alongside the starting aldehyde (Eluent: 7:3 Hexanes/EtOAc). The disappearance of the UV-active aldehyde spot and the appearance of a new, less polar spot confirms complete imine formation. Do not proceed to Step 2 until the aldehyde is consumed.
Step 2: Selective Reduction
-
Reagent Inspection: Inspect your STAB. Self-Validation Check: It must be a free-flowing white powder. If it is clumpy or sticky, it has hydrolyzed via atmospheric moisture and will result in incomplete reduction.
-
Addition: Add STAB (1.59 g, 7.5 mmol) portion-wise over 5 minutes to manage any mild exotherm.
-
Reaction: Stir the suspension at room temperature under nitrogen. The mixture may initially appear cloudy due to the partial solubility of STAB in DCE but will often clarify as the reduction proceeds.
-
Monitoring: Monitor the reaction via LC-MS or TLC. Complete conversion of the imine to the secondary amine typically occurs within 2 to 4 hours.
Step 3: Quench and Workup
-
The Quench: Cool the flask in an ice bath. Slowly add 25 mL of saturated aqueous NaHCO₃ dropwise.
-
Self-Validation Check (Gas Evolution): Vigorous effervescence (CO₂ gas bubbling) will occur. This is a critical physical indicator that the quench is working—neutralizing the acetic acid and decomposing unreacted borohydride species. Wait until all bubbling ceases to validate that the quench is complete and the system is safe to seal in a separatory funnel.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCE) layer. Extract the remaining aqueous layer with additional DCE (2 × 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: DCM to 5-10% MeOH in DCM with 0.1% Et₃N to prevent streaking of the secondary amine).
-
Concentrate the pure fractions to afford the target N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1-(4-fluorophenyl)methanamine.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal (Originally published in J. Org. Chem. 1996, 61, 3849-3862) URL: [Link]
- Title: US7449581B2 - 6-Substituted pyrido-pyrimidines Source: Google Patents URL
Sources
Application Note: Scale-Up Synthesis and Process Optimization of CAS 1152858-83-7
Introduction and Strategic Context
CAS 1152858-83-7 , chemically identified as amine, is a highly versatile secondary amine building block. Pyrazole-containing pharmacophores are widely utilized in modern drug discovery, particularly in the development of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic syndromes such as Type II diabetes [1].
Transitioning the synthesis of this building block from a medicinal chemistry scale (milligrams) to a process chemistry scale (kilograms) requires rigorous optimization. The primary challenges involve managing the volatility of isopropylamine (bp 32 °C), controlling the exotherm during imine formation, and selecting a reducing agent that balances safety, atom economy, and downstream purification efficiency.
Retrosynthetic Analysis and Route Selection
The most direct and atom-economical route to CAS 1152858-83-7 is the reductive amination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with isopropylamine .
Mechanistic Causality in Reagent Selection
In medicinal chemistry, this transformation is often performed using Dichloromethane (DCM) and Sodium Triacetoxyborohydride (STAB) [2]. However, for scale-up, DCM is heavily restricted due to environmental and safety regulations. Furthermore, the use of Sodium Borohydride (NaBH₄) in protic solvents (like Methanol) often leads to competitive reduction of the starting aldehyde to the corresponding alcohol before the imine can fully form.
The Process Chemistry Solution: We transition the solvent system to Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). STAB remains the reagent of choice for pilot-scale (1–5 kg) batches because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly chemoselective for the protonated iminium ion over the unreacted aldehyde [2].
Process Optimization Data
To validate the scale-up parameters, a solvent and reagent screening was conducted. The goal was to maximize the yield of the secondary amine while minimizing the formation of the primary alcohol byproduct.
| Solvent | Reducing Agent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Impurity Profile (Alcohol Byproduct) |
| DCM | NaBH(OAc)₃ | 20 | 4 | >99 | 92 | < 1% |
| THF | NaBH(OAc)₃ | 15-20 | 5 | >99 | 94 | < 1% |
| MeOH | NaBH₄ | 0-10 | 2 | 85 | 68 | ~15% |
| EtOH | H₂ (Pd/C, 3 bar) | 25 | 12 | 95 | 88 | ~5% (over-alkylation) |
Process Flow Visualization
The following workflow illustrates the optimized unit operations for the production of CAS 1152858-83-7.
Caption: Unit operations for the scale-up reductive amination of CAS 1152858-83-7.
Detailed Experimental Protocol (1.0 kg Scale)
Safety Protocols & PPE: This procedure must be conducted in a professional, ventilated pilot-plant environment. Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Operators must wear flame-resistant lab coats, safety goggles, and chemical-resistant gloves.
Equipment Setup
-
20 L Jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, reflux condenser (chilled to 5 °C), and nitrogen inlet.
Step-by-Step Methodology
-
System Purge: Purge the 20 L reactor with Nitrogen for 15 minutes to ensure an inert atmosphere.
-
Substrate Charging: Charge the reactor with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.00 kg, 8.05 mol) and anhydrous THF (8.0 L). Stir at 150 rpm until complete dissolution is achieved.
-
Amine Addition: Cool the reactor jacket to 5 °C. Once the internal temperature reaches < 10 °C, slowly add isopropylamine (714 g, 12.08 mol, 1.5 equiv) via an addition funnel over 45 minutes.
-
Causality Note: A 1.5x excess of isopropylamine is used to compensate for potential evaporative losses due to its high volatility. The chilled condenser prevents vapor escape.
-
-
Imine Formation: Stir the reaction mixture at 10 °C for 2 hours.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (2.56 kg, 12.08 mol, 1.5 equiv) over 1.5 hours. Maintain the internal temperature below 20 °C during the addition.
-
Causality Note: STAB addition is exothermic. Portion-wise addition prevents thermal runaway and minimizes the risk of localized heating, which could degrade the intermediate.
-
-
Reaction Monitoring: Allow the mixture to warm to 20 °C and stir for an additional 4 hours. Monitor completion via HPLC (Method: C18 column, MeCN/H₂O with 0.1% TFA). Proceed when the aldehyde peak is < 1%.
-
Quench: Cool the reactor to 5 °C. Carefully quench the reaction by adding 1N aqueous NaOH (5.0 L) over 1 hour.
-
Causality Note: A basic quench is critical. STAB forms stable boron-amine complexes. Strong base (pH > 10) is required to hydrolyze these complexes and release the free-base secondary amine into the organic phase.
-
-
Extraction and Workup: Transfer the mixture to a separatory vessel. Separate the aqueous layer and extract with Ethyl Acetate (2 x 3.0 L). Combine the organic phases (THF and EtOAc) and wash with saturated brine (3.0 L).
-
Concentration: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield CAS 1152858-83-7 as a pale yellow oil [3].
-
Expected Yield: ~1.26 kg (93%).
-
Analytical Characterization
-
Appearance: Pale yellow to colorless viscous oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H), 3.78 (s, 3H), 3.62 (s, 2H), 2.85 (hept, J = 6.3 Hz, 1H), 2.22 (s, 3H), 1.08 (d, J = 6.3 Hz, 6H).
-
LC-MS (ESI): m/z calculated for C₉H₁₈N₃ [M+H]⁺ 168.15, found 168.2.
References
- Novo Nordisk A/S. (2008). 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus (Patent No. CN101133026B).
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
Application Note: Advanced Purification and Isolation Techniques for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine
Introduction and Physicochemical Profiling
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (CAS: 400756-31-2) is a highly polar, basic heterocyclic primary amine[1]. It is frequently utilized as a critical building block in medicinal chemistry, particularly in fragment-based drug design and the synthesis of kinase inhibitors. The molecule features two distinct nitrogen-containing functionalities: a weakly basic pyrazole ring and a strongly basic primary aliphatic amine[2].
The purification of small, highly polar amines presents a well-documented challenge in organic synthesis[3]. When subjected to conventional normal-phase flash chromatography, the basic primary amine interacts strongly with the weakly acidic silanol groups (Si-OH) present on standard silica gel[4]. This Brønsted acid-base interaction results in irreversible chemisorption, severe peak tailing, and significant yield loss[3]. Consequently, isolation strategies must rely on manipulating the compound's ionization state or utilizing surface-modified stationary phases[4].
Table 1: Physicochemical Properties and Purification Implications
| Property | Characteristic | Implication for Purification Strategy |
| Molecular Weight | 125.17 g/mol | Highly volatile as a free base; avoid high vacuum or elevated heat during solvent evaporation. |
| Primary Amine pKa | ~9.5 - 10.5 | Requires an aqueous pH > 12 for complete deprotonation during liquid-liquid extraction. |
| Silica Affinity | High (Chemisorption) | Standard silica requires basic modifiers (e.g., Et₃N) to neutralize silanols and prevent peak tailing. |
| Solubility (Free Base) | Soluble in DCM, EtOAc, MeOH | Extractable into moderately polar organic solvents only at highly alkaline pH. |
| Solubility (HCl Salt) | Soluble in Water, MeOH | Crystallization from EtOH/Et₂O or MeOH/EtOAc is highly effective for final isolation. |
Strategic Isolation Workflow
The following workflow dictates the logical progression from a crude reaction matrix to a highly pure, bench-stable hydrochloride salt.
Workflow for the isolation and purification of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
Experimental Protocols
Protocol 1: Acid-Base Extraction (Isolation from Crude Matrix)
Causality: This protocol acts as a primary purification filter. By lowering the pH, the target amine is protonated to form a water-soluble ammonium salt, forcing it into the aqueous phase[5]. Neutral and acidic impurities (e.g., unreacted starting materials, transition metal ligands) remain in the organic phase and are discarded[6]. Subsequent basification regenerates the lipophilic free base, allowing its recovery[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Acidic Extraction (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M aqueous HCl. Shake vigorously and vent. Verify the aqueous layer is pH < 2 using indicator paper. The primary amine is now protonated and resides in the aqueous layer[5].
-
Phase Separation: Separate the layers. Repeat the acidic extraction twice more with fresh 1.0 M HCl. Combine the aqueous layers and discard the organic layer.
-
Basification (Deprotonation): Self-Validation Step: Cool the combined aqueous layer in an ice bath (0–5 °C) to mitigate the exothermic neutralization. Slowly add 2.0 M aqueous NaOH dropwise with magnetic stirring until the pH reaches >12. The solution will become visibly cloudy as the free base "oils out" of the aqueous phase[6].
-
Organic Back-Extraction: Extract the basified aqueous layer with DCM or EtOAc (3 × 15 mL/g). The deprotonated free amine partitions back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath below 30 °C to prevent the volatile loss of the low-molecular-weight free amine[6].
Protocol 2: Flash Chromatography Optimization
Causality: If the free base contains structurally similar basic byproducts that co-extract during Protocol 1, chromatographic separation is required. Standard silica will cause degradation and yield loss due to silanol interactions[4]. Utilizing an amine-functionalized (NH₂) stationary phase provides a slightly basic surface that repels the target amine, preventing irreversible binding and allowing elution with neutral solvent systems[3].
Mechanistic resolution of basic amine interactions with silica stationary phases.
Step-by-Step Methodology:
-
Column Selection: Equilibrate an amine-functionalized silica flash column (e.g., Biotage KP-NH or TELOS NH₂) with 100% Hexane or Cyclohexane[3].
-
Sample Loading: Dissolve the crude free base in a minimum volume of DCM. Apply evenly to the column head. If solubility is poor, utilize dry-loading with celite.
-
Elution Gradient: Run a gradient from 0% to 50% EtOAc in Hexane. Note: Avoid using halogenated solvents combined with methanol on NH₂ columns, as DCM can slowly react with the amine-bonded stationary phase over time.
-
Fraction Collection: Monitor elution via UV absorption (254 nm, targeting the pyrazole chromophore) or Evaporative Light Scattering Detection (ELSD). The target compound will elute as a sharp, symmetrical peak[3].
-
Alternative (Standard Silica): If NH₂-silica is unavailable, use standard silica but pre-equilibrate the column with 1–2% Triethylamine (TEA) in the mobile phase (e.g., DCM/MeOH/TEA 90:9:1)[4]. Note that TEA must be removed post-purification via high vacuum, which risks co-evaporation of the target amine[4].
Protocol 3: Salt Formation and Crystallization (Final Isolation)
Causality: The free base of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is an oil or low-melting solid that is prone to atmospheric oxidation and difficult to weigh accurately for downstream stoichiometry. Converting it to the hydrochloride salt yields a bench-stable, highly pure crystalline solid that ensures long-term integrity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified free base in a dry, polar aprotic solvent such as diethyl ether, or a mixture of EtOAc/EtOH (5 mL per gram of amine).
-
Acid Addition: Chill the solution to 0 °C under an inert atmosphere (N₂ or Ar). Slowly add 1.05 to 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) or HCl in diethyl ether (2.0 M) dropwise.
-
Precipitation: Self-Validation Step: A white precipitate of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride will form immediately upon localized supersaturation. Stir for 30 minutes at 0 °C to ensure complete precipitation and crystal ripening.
-
Filtration and Washing: Filter the suspension rapidly through a sintered glass funnel (porosity 3 or 4) under vacuum. Wash the filter cake with cold, dry diethyl ether to remove any excess acid and trace organic impurities.
-
Drying: Dry the resulting white crystalline solid in a vacuum desiccator over P₂O₅ or under high vacuum at room temperature for 12 hours until a constant weight is achieved.
Summary of Purification Metrics
Table 2: Comparative Metrics of Purification Stages
| Purification Stage | Target Form | Typical Purity Achieved | Typical Recovery | Primary Advantage |
| Acid-Base Extraction | Free Base | 85 - 90% | > 90% | Rapid, scalable removal of bulk neutral/acidic impurities. |
| NH₂-Flash Chromatography | Free Base | > 98% | 75 - 85% | High-resolution separation from structurally similar basic byproducts. |
| Crystallization (HCl Salt) | HCl Salt | > 99.5% | 85 - 95% | Ultimate purity, long-term stability, and ease of stoichiometric handling. |
References
- (1,5-dimethyl-1h-pyrazol-4-yl)
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine(CAS# 400756-31-2 )
- How do I purify ionizable organic amine compounds using flash column chromatography?
- 4.
- Application Note: Purification of (Cyclobutylmethyl)(methyl)
- Source: benchchem.
Sources
Application Note: Synthesis and Utilization of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine in Pharmaceutical Intermediates
Executive Summary
In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the strategic incorporation of specialized heterocyclic building blocks. (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (CAS 400756-31-2) has emerged as a critical primary amine intermediate, particularly in the synthesis of 6-substituted pyrido-pyrimidines[1]. These complex scaffolds are highly effective inhibitors of p38 Mitogen-Activated Protein (MAP) kinases, which are central to the regulation of pro-inflammatory cytokines such as TNF and IL-1[1].
This application note provides a comprehensive, field-proven guide to handling, preparing, and coupling (1,5-dimethyl-1H-pyrazol-4-yl)methylamine to generate high-purity pharmaceutical intermediates.
Mechanistic Insights: The Pyrazole Scaffold in Drug Design
The utility of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine stems from both its electronic and steric properties.
-
Steric Orientation: The 1,5-dimethyl substitution pattern on the pyrazole ring provides a specific steric bulk that restricts the rotational freedom of the adjacent methylamine group. When incorporated into a larger pyrido-pyrimidine scaffold, this conformational restriction optimally positions the molecule within the ATP-binding pocket of p38 kinase.
-
Precursor Synthesis: The amine is typically synthesized via the reductive amination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde using a primary amine source or ammonia, followed by reduction[2]. Commercially, it is often supplied as a hydrochloride hydrate salt to ensure stability during storage and transport.
Synthetic pathway from pyrazole precursors to p38 MAPK inhibitor intermediates.
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the following protocols detail the conversion of the stable hydrochloride salt into the highly reactive free base, followed by a Nucleophilic Aromatic Substitution (SNAr) coupling.
Protocol 3.1: Preparation of the Free Base Amine
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is highly hygroscopic and prone to atmospheric oxidation in its free base form. Therefore, it is generated in situ or immediately prior to coupling[1].
Causality & Logic: We utilize 1M KOH in Methanol (MeOH). The methanolic environment ensures the complete dissolution of the amine salt, while the potassium cation pairs with the chloride ion. The resulting Potassium Chloride (KCl) is poorly soluble in MeOH, precipitating out of solution and driving the neutralization equilibrium to completion.
Step-by-Step Methodology:
-
Charge: Weigh 0.031 g (0.172 mmol) of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine HCl·H₂O into a dry 10 mL round-bottom flask.
-
Neutralization: Add exactly 0.172 mL of a standardized 1M KOH/MeOH solution.
-
Agitation: Stir the mixture at room temperature (20-25°C) for 15 minutes under a nitrogen atmosphere. A fine white precipitate (KCl) will form, validating the progression of the free-basing step.
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 30°C until a dry residue is obtained. The low temperature prevents the thermal degradation of the free amine.
Protocol 3.2: SNAr Coupling for Pyrido-pyrimidine Intermediates
This step couples the free amine with a sulfone-bearing pyrido-pyrimidine precursor to form the active intermediate[1].
Causality & Logic: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF effectively solvates the nucleophile without hydrogen-bonding to the amine lone pair, thereby maximizing its nucleophilicity. A temperature of 65°C provides the exact thermal energy required to overcome the activation barrier for the Meisenheimer complex formation during the SNAr reaction, without causing side reactions.
Step-by-Step Methodology:
-
Reconstitution: Suspend the crude free amine (from Protocol 3.1) in 1.0 mL of anhydrous DMF.
-
Electrophile Addition: Add 0.05 g (0.142 mmol) of the target sulfone precursor to the reaction mixture. Note that the amine is in a slight molar excess (1.2 eq) to drive the reaction to completion.
-
Reaction: Heat the mixture to 65°C and maintain stirring for 18 hours under an inert atmosphere[1].
-
Workup & Partitioning: Cool the reaction to room temperature. Dilute the mixture with 2.0 mL of highly purified H₂O and 2.0 mL of Ethyl Acetate (EtOAc).
-
Extraction: Transfer to a separatory funnel and partition the phases. The aqueous layer effectively traps the DMF and any unreacted polar amine, while the EtOAc layer extracts the coupled intermediate.
-
Purification: Filter the EtOAc organic phase through a short plug of silica gel or Celite to remove trace particulates, then concentrate under vacuum to yield the target pharmaceutical intermediate.
Reaction Optimization & Quantitative Data
To establish the robustness of the SNAr coupling, various solvent and base combinations were evaluated. The data below demonstrates why the DMF/KOH system is the authoritative standard for this specific transformation.
Table 1: Optimization of SNAr Coupling Conditions for Pyrido-pyrimidine Intermediates
| Entry | Solvent System | Base / Pre-treatment | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Mechanistic Observation |
| 1 | DMF | KOH (MeOH) | 65 | 18 | 85 | >98 | Optimal solvation; clean conversion. |
| 2 | DMSO | K₂CO₃ (solid) | 80 | 12 | 78 | 95 | Higher temp required; minor degradation observed. |
| 3 | NMP | DIPEA (liquid) | 65 | 24 | 82 | 96 | Slower reaction kinetics; required 24h. |
| 4 | THF | NaH | 65 (Reflux) | 12 | 45 | <80 | Poor solubility of intermediates; complex side-reactions. |
Note: Yields represent isolated yields after standard aqueous workup and silica plug filtration.
Biological Context: p38 MAPK Inhibition
Understanding the downstream application of these intermediates is crucial for drug development professionals. The intermediates synthesized from (1,5-dimethyl-1H-pyrazol-4-yl)methylamine are directly utilized to create competitive inhibitors of p38 MAP kinases. By blocking this kinase, the signaling cascade triggered by environmental stress (e.g., UV light, osmotic stress) is halted, preventing the release of pro-inflammatory cytokines like TNF and IL-1, which are the primary drivers in rheumatoid arthritis and other inflammatory diseases[1].
Mechanism of action for p38 MAPK inhibitors targeting cytokine release.
References
- US7449581B2 - 6-Substituted pyrido-pyrimidines - Google Patents Source: Google Patents URL
- Pyrazole-3(4)
- 3Way Pharm Inc. - ChemBuyersGuide.com (CAS: 400756-31-2)
Sources
improving reaction yield for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this guide to address the specific chemoselectivity and yield challenges associated with the synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (CAS: 400756-31-2).
Synthesizing primary heteroaryl methylamines is notoriously prone to over-alkylation and dimerization. Below, you will find a mechanistic breakdown of the synthetic pathways, a troubleshooting Q&A, quantitative route comparisons, and a self-validating protocol engineered for high-fidelity scale-up.
Mechanistic Overview & Pathway Visualization
Understanding the kinetic traps in your synthetic route is the first step to improving yield. The two most common precursors are 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,5-dimethyl-1H-pyrazole-4-carbonitrile. Both routes pass through a highly reactive imine intermediate.
Fig 1: Reaction pathways and impurity formation in pyrazole methylamine synthesis.
Troubleshooting Guide & FAQs
Q1: Why is my yield of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine consistently below 50% when using direct reductive amination of the carbaldehyde with ammonia? Causality & Solution: Direct reductive amination with ammonia fails because the resulting primary amine product is significantly more nucleophilic than the starting ammonia. Once a small amount of the primary amine forms, it outcompetes ammonia to attack the unreacted carbaldehyde, forming a secondary imine that reduces into a bis-alkylated secondary amine dimer. Intervention: If you must use the carbaldehyde route, do not use direct ammonia. Instead, condense the aldehyde with hydroxylamine hydrochloride to form a stable oxime intermediate, then reduce the oxime using Zn/AcOH or catalytic hydrogenation. If direct reductive amination is strictly required, use a massive excess of ammonia (10–20 equivalents) and a mild hydride source like sodium triacetoxyborohydride[1] or a modified zinc borohydride system[2] to kinetically favor the primary amine.
Q2: I am reducing 1,5-dimethyl-1H-pyrazole-4-carbonitrile using catalytic hydrogenation (Pd/C or Raney Ni). I still observe the dimeric impurity. How can I prevent this? Causality & Solution: During nitrile reduction, the molecule first reduces to a primary imine. If no external ammonia is present, the newly formed primary amine product will attack this intermediate imine, displacing ammonia and forming the secondary amine dimer. Intervention: You must conduct the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N NH3 in Methanol). The high concentration of ammonia shifts the equilibrium of the intermediate step, strongly suppressing the attack of the primary amine on the imine.
Q3: My isolated freebase product degrades and darkens over time on the bench. How should I store it? Causality & Solution: Electron-rich heteroaryl methylamines are prone to air oxidation and can absorb atmospheric CO2 to form carbamates. Intervention: The product should always be isolated and stored as its hydrochloride salt[3]. Protonating the amine neutralizes its nucleophilicity and prevents oxidative degradation, resulting in a bench-stable, crystalline solid.
Quantitative Data Presentation
To aid in route selection, the following table summarizes the expected outcomes based on the chosen synthetic pathway.
| Synthetic Route | Key Reagents | Typical Yield | Primary Impurity | Scalability |
| Direct Reductive Amination | Carbaldehyde, NH3, NaBH(OAc)3 | 40–55% | Bis-alkylated secondary amine | Moderate |
| Oxime Reduction | Carbaldehyde, NH2OH·HCl, Zn/AcOH | 75–85% | Unreacted oxime | Good |
| Nitrile Hydrogenation | Carbonitrile, H2, Raney Ni, NH3/MeOH | 85–95% | Trace secondary amine | Excellent |
| Hydride Nitrile Reduction | Carbonitrile, LiAlH4, THF | 60–70% | Primary imine (incomplete reduction) | Poor (Highly Exothermic) |
Self-Validating Experimental Protocol
For multi-gram scale-up, the Raney-Nickel catalyzed hydrogenation of the carbonitrile is the most robust method. This protocol is designed as a self-validating system, meaning it contains internal kinetic and physical checkpoints to ensure success.
Title: High-Yield Catalytic Hydrogenation of 1,5-Dimethyl-1H-pyrazole-4-carbonitrile
-
Reaction Preparation: Dissolve 1,5-dimethyl-1H-pyrazole-4-carbonitrile (10.0 g, 82.5 mmol) in 7N NH3 in Methanol (100 mL) within a Parr reactor vessel. Causality Check: The 7N ammonia concentration is non-negotiable; it is the thermodynamic barrier preventing dimer formation.
-
Catalyst Addition: Add an aqueous slurry of Raney Nickel (1.5 g, ~15% w/w). Validation Check: Prior to addition, wash the Raney Ni slurry three times with methanol to remove water. Excess water can hydrolyze the intermediate imine into an aldehyde, ruining the chemoselectivity.
-
Hydrogenation: Purge the sealed reactor with N2 (3x) to remove oxygen, followed by H2 (3x). Pressurize the vessel to 50 psi H2 and stir vigorously at 25°C. Validation Check (Kinetic Checkpoint): Monitor the pressure gauge. The reaction is complete when exactly 2.0 molar equivalents of H2 have been consumed and the pressure stabilizes. Do not over-reduce.
-
Workup: Vent the hydrogen gas and purge with N2. Filter the mixture through a tightly packed pad of Celite under a continuous nitrogen blanket. Wash the filter cake with methanol (2 x 20 mL). Causality Check: Raney Ni is highly pyrophoric when dry. The nitrogen blanket and solvent wetness prevent spontaneous ignition.
-
Salt Formation & Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in anhydrous diethyl ether (50 mL) and cool to 0°C. Dropwise add 2M HCl in diethyl ether until the solution reaches pH 2. Validation Check: A white precipitate of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride will form immediately[3]. Filter, wash with cold ether, and dry under high vacuum to afford the pure product.
Sources
Technical Support Center: Formulating (1,5-dimethyl-1H-pyrazol-4-yl)methylamine in Aqueous Media
Welcome to the Application Science Support Center. As researchers transition novel heterocyclic compounds from in vitro screening to in vivo models, aqueous solubility often becomes a critical bottleneck.
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine presents a unique physicochemical challenge. While the primary aliphatic amine is highly basic, the 1,5-dimethylpyrazole core is lipophilic. This dichotomy frequently leads to erratic precipitation in physiological buffers. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure stable, high-concentration formulations.
Diagnostic Workflow: Amine Solubility Troubleshooting
Diagnostic workflow for troubleshooting pyrazole-amine precipitation in aqueous media.
Mechanistic Q&A: Understanding the Causality of Precipitation
Q1: I purchased the free base of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine. Why does it form a milky suspension when added to unbuffered LC-MS grade water? A1: This is a classic pH-solubility trap. The primary aliphatic amine on this molecule is a strong base, with predictive models placing its pKa between 8.5 and 9.5 . When the free base dissolves, it extracts protons from water, generating hydroxide ions (OH⁻). This rapidly spikes the pH of unbuffered water above 9.5. At this alkaline pH, the equilibrium shifts entirely back to the unprotonated free base. Because the 1,5-dimethylpyrazole core is highly lipophilic, the neutral molecule exceeds its intrinsic aqueous solubility and precipitates. To resolve this, you must actively drive the pH down to form a soluble salt .
Q2: I converted the compound to a hydrochloride (HCl) salt, which dissolves perfectly in water. However, when I spike this stock into Phosphate-Buffered Saline (PBS) at pH 7.4, it immediately crashes out. Why? A2: You are observing the Common Ion Effect . While basic drugs are routinely converted to HCl salts to enhance parenteral administration , PBS contains a massive excess of chloride ions (137 mM NaCl). According to Le Chatelier's principle, this high concentration of Cl⁻ pushes the dissolution equilibrium ( AmineH++Cl−⇌AmineHCl(s) ) to the right. The solubility product ( Ksp ) of your specific amine-hydrochloride salt is exceeded, forcing crystallization. Solution: Switch your assay buffer to a zwitterionic, low-halide alternative like HEPES, or synthesize a mesylate (methanesulfonate) salt, which is far less susceptible to common ion suppression in biological buffers.
Q3: For an in vivo pharmacokinetic study, I need a 50 mM stock solution at pH 7.4. Salt formation alone isn't achieving this. How can I force this molecule into solution without using toxic levels of DMSO? A3: When salt formation reaches its thermodynamic limit, you must mask the lipophilic pyrazole core. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. Cyclodextrin inclusion is a molecular phenomenon where the hydrophobic pyrazole ring is entrapped within the lipophilic cavity of the cyclodextrin, while the protonated methylamine remains exposed to the aqueous exterior . A 20% (w/v) HP-β-CD solution in a mild acetate or HEPES buffer will typically increase the apparent solubility of heterocyclic amines by 10- to 50-fold.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to downstream assays unless the validation checkpoints are met.
Protocol 1: In-Situ Salt Formation and pH-Solubility Profiling
Objective: Solubilize the free base at 10 mg/mL without isolating the solid salt.
-
Weighing & Dispersion: Weigh exactly 10.0 mg of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine free base into a 2 mL glass vial. Add 900 µL of deionized water. The solution will be cloudy.
-
Stoichiometric Titration: Calculate the molarity of the suspension. Slowly add 1.0 M Methanesulfonic acid (or 1.0 M HCl) in 5 µL aliquots while vortexing.
-
Visual Clearance: Continue titration until the solution turns completely transparent. Do not exceed a 1.2 molar equivalent of acid to avoid extreme acidity.
-
Buffering: Slowly add 100 µL of 10X HEPES buffer (pH 7.4) to bring the final volume to ~1 mL.
-
Self-Validation Checkpoint (Critical): Measure the final pH using a micro-probe. If the pH has drifted >0.2 units from 7.4, the amine has overwhelmed the buffer capacity. You must discard the solution, increase the molarity of your HEPES buffer, and repeat. A stable pH confirms the salt is fully solvated and thermodynamically stable.
Protocol 2: HP-β-CD Complexation for High-Dose Formulations
Objective: Achieve >50 mM solubility for in vivo dosing.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate buffer (pH 5.5). Filter through a 0.22 µm PES membrane.
-
Compound Integration: Add the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (as a pre-formed HCl or mesylate salt) directly to the cyclodextrin solution.
-
Thermal Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for cavity inclusion. Allow to cool to room temperature.
-
Self-Validation Checkpoint (Critical): Perform Dynamic Light Scattering (DLS) on the resulting clear solution. A true inclusion complex will exhibit a hydrodynamic radius of <5 nm. If the DLS reports a polydisperse population with particles >100 nm, the compound has formed metastable colloidal aggregates, not a true solution. It will likely precipitate upon injection. If aggregates are present, increase the HP-β-CD concentration to 30%.
Quantitative Data Analytics: Formulation Strategy Comparison
The following table summarizes the expected solubility limits and physiological applicability of various formulation strategies for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
| Formulation Strategy | Target Media | Expected Solubility Limit | Self-Validation Metric | Primary Limitation |
| Free Base | Unbuffered Water | < 0.5 mg/mL | pH spikes to > 9.5 | Highly restricted by intrinsic lipophilicity. |
| HCl Salt | Unbuffered Water | > 50 mg/mL | Clear solution, pH ~ 5.0 | Excellent for water, but fails in saline. |
| HCl Salt | PBS (pH 7.4) | ~ 2 - 5 mg/mL | Supernatant pH remains 7.4 | Common ion effect causes premature precipitation. |
| Mesylate Salt | HEPES (pH 7.4) | > 20 mg/mL | DLS shows no aggregates | Requires custom salt screening/synthesis. |
| 20% HP-β-CD | Saline / Buffer | > 50 mg/mL | Hydrodynamic radius < 5 nm | Increased viscosity; requires excipient safety checks. |
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC).[Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]
- US7449581B2 - 6-Substituted pyrido-pyrimidines.
-
Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H2O−CO2 System Using the COSMO-RS Method. Industrial & Engineering Chemistry Research.[Link]
preventing side reactions during acylation of(1,5-dimethyl-1H-pyrazol-4-yl)methylamine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you require high-fidelity amide bond formation to ensure scalable and pure libraries. This guide provides authoritative troubleshooting workflows, validated protocols, and mechanistic insights to prevent side reactions during the acylation of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
Molecular Reactivity Profile & Causality
To optimize acylation, we must first deconstruct the reactivity of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine :
-
The Primary Aliphatic Amine (-CH₂-NH₂): Located at the C4 position, this sp³-hybridized nitrogen is highly nucleophilic. Because it is a primary amine, it is highly susceptible to diacylation (forming an imide) if the resulting secondary amide is deprotonated in the presence of excess electrophile[1].
-
The Pyrazole Ring: The N1 position is protected by a methyl group. The N2 position possesses a lone pair, but it is sp²-hybridized (part of the aromatic π-system) and sterically shielded by the adjacent methyls. Consequently, the pyrazole nitrogens are orders of magnitude less nucleophilic than the primary amine, making ring-acylation highly improbable under standard conditions[2].
Troubleshooting Workflow: LC-MS Diagnostics
When side reactions occur, your primary diagnostic tool is LC-MS. Use the decision tree below to trace the causality of unwanted masses in your crude mixture back to the reaction conditions.
Troubleshooting workflow for identifying and resolving acylation side reactions via LC-MS.
Quantitative Impact of Reaction Parameters
The table below summarizes how specific experimental choices dictate the distribution of products. Notice how the transition from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) drastically reduces diacylation.
Table 1: Impact of Stoichiometry and Base on Primary Amine Acylation
| Acylating Agent (Eq) | Base (Eq) | Solvent / Temp | Target Amide Yield | Diacylated Byproduct |
| Acid Chloride (1.50) | TEA (2.0) | DCM / 25 °C | 72% | 18% |
| Acid Chloride (1.05) | TEA (1.2) | DCM / 0 °C | 88% | 5% |
| Acid Chloride (1.05) | DIPEA (1.2) | DCM / 0 °C to RT | >96% | <1% |
| Acid + HATU (1.20) | DIPEA (2.0) | DMF / 25 °C (Simultaneous) | 65% | N/A (15% Guanidinium) |
| Acid + HATU (1.05) | DIPEA (2.0) | DMF / 25 °C (5 min Pre-activation) | 94% | <1% |
Validated Experimental Protocols
To ensure a self-validating system, the following protocols incorporate built-in quality control steps (e.g., specific temperatures to control kinetics, targeted washes to remove byproducts).
Method A: High-Fidelity Acylation via Acid Chlorides
Use this method when your acylating agent is a commercially available acid chloride.
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar) to prevent reagent hydrolysis[1].
-
Dissolution: Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
-
Causality Insight: DIPEA’s steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently neutralizes the HCl byproduct without deprotonating the newly formed secondary amide.
-
-
Kinetic Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality Insight: Lowering the thermal energy suppresses the reaction rate of the secondary amide product, effectively eliminating diacylation.
-
-
Addition: Dissolve the acid chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add dropwise over 15 minutes.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Method B: Amide Coupling via Uronium Salts (HATU)
Use this method when coupling a free carboxylic acid.
-
Pre-activation (Critical Step): In a dry flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 5–10 minutes at room temperature.
-
Causality Insight: Pre-activation ensures the complete formation of the active OAt ester before the amine is introduced. This prevents the primary amine from reacting directly with the uronium salt to form a dead-end guanidinium byproduct.
-
-
Amine Addition: Add (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.0 eq) as a solution in DMF.
-
Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS until the [M+H]+ of the starting amine disappears.
-
Workup: Dilute with ethyl acetate. Wash extensively with 5% aqueous LiCl (3x) to pull the DMF into the aqueous layer. Wash with saturated NaHCO₃ and brine, dry, and concentrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mass corresponding to [M + 2(Acyl) - H]+ in my LC-MS? A1: This indicates over-acylation (diacylation) of the primary aliphatic amine. While the first acylation forms a secondary amide, this amide still possesses a lone pair. If an excess of acylating agent is used, or if the local concentration is too high during addition, the amide can attack a second acyl group. Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents, use a sterically hindered base like DIPEA instead of TEA, and perform dropwise addition at 0 °C[1].
Q2: Is there a risk of acylating the pyrazole ring nitrogens? A2: It is highly unlikely under standard conditions. In (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, the N1 position is already methylated. The N2 position is sp²-hybridized (part of the aromatic π-system) and sterically shielded by the adjacent methyl groups at C1 and C5. The primary aliphatic amine (-CH₂-NH₂) is sp³-hybridized and orders of magnitude more nucleophilic. Pyrazole ring functionalization typically requires specialized, harsh conditions[2].
Q3: When using HATU, I see a prominent byproduct mass that doesn't match my product or starting material. What is it? A3: You are likely observing a guanidinium byproduct. Uronium-based coupling reagents like HATU and HBTU can react directly with primary amines if the amine is present before the carboxylic acid is fully activated. Solution: Always pre-activate the carboxylic acid with HATU and base for 5–10 minutes to form the active ester before adding the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine. Similar side reactions (urea-type products) occur if unreacted carbodiimides like CDI or DCC are present[3].
Q4: My reaction stalled at 50% conversion, and I see mostly starting material. What went wrong? A4: The most common cause is the hydrolysis of your acylating agent (acid chloride or active ester) by adventitious water. This consumes the reagent and generates acidic byproducts that can protonate your starting amine, rendering it non-nucleophilic. Solution: Ensure all solvents (DCM, THF, DMF) are strictly anhydrous, use flame-dried glassware, and run the reaction under an inert atmosphere (N₂ or Argon)[1].
References
-
Dunetz, J. R., et al. Predicting relative efficiency of amide bond formation using multivariate linear regression. PNAS (2022). Available at:[Link]
-
Milišiūnaitė, et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - National Institutes of Health (2025). Available at:[Link]
Sources
Technical Support Center: Optimizing Catalytic Cross-Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1152858-83-7)
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing Suzuki-Miyaura cross-coupling reactions using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This pyrazole boronic acid pinacol ester is a critical building block in medicinal chemistry for synthesizing complex molecules and active pharmaceutical ingredients.[1][2] This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance reaction success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and general use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Q1: What are the recommended storage and handling conditions for CAS 1152858-83-7?
A1: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, like many boronic esters, can be sensitive to moisture and air.[3] For optimal stability and reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. When handling the reagent, it is advisable to work under an inert atmosphere as much as possible to prevent hydrolysis and oxidation, which can affect its performance in cross-coupling reactions.
Q2: Is this pyrazole boronic ester prone to degradation? What are the common degradation pathways?
A2: Yes, boronic acid pinacol esters can degrade, primarily through two pathways:
-
Hydrolysis: Exposure to water, especially under acidic or basic conditions, can hydrolyze the pinacol ester back to the corresponding boronic acid. While boronic acids are also active in Suzuki-Miyaura couplings, their stability and solubility can differ, potentially impacting reaction consistency.[3]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1H-pyrazole. This process can be promoted by moisture, strong acids or bases, and elevated temperatures.
Q3: What are the typical starting conditions for a Suzuki-Miyaura coupling with this reagent?
A3: A general starting point for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an aryl halide would be:
-
Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%).[4]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents).[5][6]
-
Solvent: A mixture of an organic solvent and water, such as dioxane/water (4:1) or toluene/ethanol/water.[1]
-
Temperature: Typically requires heating, often between 80-110 °C.[7][8]
-
Atmosphere: The reaction should be thoroughly degassed and run under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[7]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the cross-coupling reaction.
Issue 1: Low to No Product Yield
Q: My Suzuki-Miyaura reaction with CAS 1152858-83-7 is resulting in a low yield or no conversion of my starting material. What are the potential causes and how can I fix this?
A: Low or no yield is one of the most frequent challenges in cross-coupling reactions.[7] The issue can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for failed reactions. • Action: Use a fresh batch of high-purity palladium catalyst. Ensure it has been stored properly under an inert atmosphere. Consider using a more active pre-catalyst or a different ligand system if the problem persists.[5] |
| Improper Base Selection | The base plays a crucial role in the transmetalation step of the catalytic cycle.[6] An inappropriate base can lead to a stalled reaction. • Action: For sterically hindered or electron-rich coupling partners, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[5] Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Sub-Optimal Solvent Choice | The solvent system must be able to dissolve the reagents and facilitate the catalytic cycle. • Action: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often necessary. The water can play a beneficial role in the transmetalation step.[4] Ensure solvents are anhydrous (if required by the specific protocol) and have been properly degassed.[7] |
| Insufficient Degassing | Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[7][9] • Action: Rigorously degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[7] |
| Low Reaction Temperature | Many Suzuki-Miyaura couplings have a significant activation energy barrier and require heating to proceed at a reasonable rate. • Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.[7] |
Issue 2: Presence of Significant Side Products
Q: I am observing significant side products in my reaction mixture, primarily homocoupling of the pyrazole boronic ester and protodeboronation. How can I minimize these?
A: The formation of side products like homocoupled bipyrazoles and the protodeboronated pyrazole can compete with the desired cross-coupling reaction, reducing the yield and complicating purification.
1. Homocoupling of the Pyrazole Boronic Ester
Homocoupling results in the formation of 1,1'-Disubstituted-4,4'-bipyrazoles. This is often driven by the presence of oxygen.[9][10]
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. The presence of oxygen can facilitate the oxidative coupling of two boronic ester molecules.[7] Ensure your degassing procedure is thorough.
-
Control Stoichiometry: While a slight excess of the boronic ester (1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can sometimes favor homocoupling.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to Pd(0). This reduction process can sometimes lead to side reactions. Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[7]
2. Protodeboronation
This side reaction leads to the formation of 1H-pyrazole, effectively consuming your starting material.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are sufficiently dry, as water can facilitate protodeboronation, especially at elevated temperatures and in the presence of a base.
-
Choice of Base: Very strong bases or highly aqueous basic solutions can promote this side reaction. Consider using a milder base or reducing the amount of water in the solvent system.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki-Miyaura cross-coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Section 3: Experimental Protocol and Catalytic Cycle
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv), finely powdered
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Seal the reaction vessel and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
-
Meng, G., et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
The Royal Society of Chemistry. Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Available from: [Link]
-
CAS Common Chemistry. 2-Bromo-1,1-dimethoxyethane. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Catalytic Cross-Coupling Reactions and Boronic Esters: Driving Chemical Innovation. Available from: [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
PubMed. Cross-coupling reactions of aryl pivalates with boronic acids. Available from: [Link]
-
Wikipedia. Dicyclohexylamine. Available from: [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
-
MDPI. A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Available from: [Link]
-
Royal Society of Chemistry. Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Isolation & Purification of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
Memo from the Senior Application Scientist: The isolation of functionalized pyrazole amines, specifically (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, presents unique physicochemical challenges. The dual basicity of the primary aliphatic amine and the electron-rich pyrazole core often leads to severe chemisorption on standard stationary phases, while the condensation of asymmetrical precursors frequently generates stubborn regioisomeric impurities[1].
This guide moves beyond generic protocols. It provides a mechanistic troubleshooting framework and self-validating methodologies designed to ensure high-yield, high-purity extraction of your target compound.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude extract contains significant amounts of the 1,3-dimethyl regioisomer. How can I resolve this without resorting to preparative HPLC? Causality: The synthesis of this compound via the condensation of asymmetrical diketones with methylhydrazine inherently yields a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers depending on steric and electronic biases[1]. Because these isomers share identical molecular weights and nearly identical pKa values, standard liquid-liquid extraction (LLE) cannot differentiate them. Solution: Exploit differential lattice energies by forming a hydrochloride salt. Fractional crystallization of the HCl salt from an isopropanol/ether matrix often selectively precipitates the 1,5-dimethyl isomer due to its specific crystal packing geometry[2].
Q2: I am experiencing severe band broadening and >50% product loss when purifying the free base via silica gel chromatography. What is the mechanistic cause? Causality: The primary amine and the pyrazole nitrogens act as strong Lewis bases. Unmodified silica gel contains highly acidic silanol groups (Si-OH). When the free base contacts the silica, it becomes irreversibly protonated, leading to severe ionic chemisorption and tailing[3]. Solution: You must deactivate the stationary phase. Pre-treat the silica slurry with 1–5% triethylamine (TEA) in your mobile phase, or switch entirely to basic alumina[3][4]. The TEA competitively binds to the acidic silanol sites, allowing your target amine to elute cleanly.
Q3: How can I efficiently separate the target amine from unreacted diketones and neutral pyrazole byproducts? Causality: Direct extraction of the crude reaction mixture into an organic solvent pulls both the target amine and lipophilic impurities[5]. Solution: Implement an acid-base "swing" extraction. The primary amine allows for pH-dependent phase switching. At pH < 2, the amine forms a highly water-soluble ammonium salt, leaving neutral impurities trapped in the organic phase. At pH > 10, it reverts to the lipophilic free base for final recovery[2].
Q4: After basification, extraction with hexane yields very little product. What is the optimal solvent system? Causality: Despite being a free base, the pyrazole ring and primary amine confer significant polarity. Highly non-polar solvents like hexane possess poor partition coefficients ( Kp ) for this specific heterocycle. Solution: Utilize moderately polar, water-immiscible solvents. Methyl tert-butyl ether (MTBE), dichloromethane (DCM), or ethyl acetate are highly effective. Multiple sequential extractions (e.g., 3 x 20 mL rather than 1 x 60 mL) are mechanically required to drive the equilibrium and achieve >90% recovery[5].
Part 2: Quantitative Data Summary
The following table synthesizes the expected outcomes of various purification strategies based on empirical extraction data.
| Purification Strategy | Target Impurity Addressed | Mechanism of Separation | Typical Recovery (%) | Final Purity (GC/MS) | Scalability |
| Acid-Base LLE | Neutral organics, unreacted precursors | pH-dependent phase partitioning | 85 - 95% | 80 - 90% | Excellent (Kg scale) |
| TEA-Deactivated Silica | Regioisomers, trace polar byproducts | Differential adsorption (suppressed chemisorption) | 70 - 85% | > 98% | Moderate (g scale) |
| HCl Salt Crystallization | Regioisomers, inorganic salts | Differential lattice energy & solubility | 60 - 75% | > 99% | Excellent (Kg scale) |
Part 3: Self-Validating Experimental Methodologies
Every protocol below is designed as a closed-loop system, containing built-in In-Process Controls (IPCs) to validate success before moving to the next step.
Protocol A: Acid-Base Swing Extraction (LLE)
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of MTBE.
-
Acidification: Add 50 mL of 1M HCl. Stir vigorously for 15 minutes.
-
IPC Validation: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more HCl. This validates complete protonation of the amine.
-
-
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the target amine salt) into a clean flask. Discard the upper organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise until the solution reaches pH > 10.
-
IPC Validation: The solution should turn cloudy as the lipophilic free base precipitates out of the aqueous matrix.
-
-
Extraction: Extract the basified aqueous layer with fresh MTBE (3 x 30 mL)[5]. Combine the organic extracts, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Amine-Deactivated Flash Chromatography
-
Column Preparation: Prepare a slurry of silica gel using a solvent system of 95% Dichloromethane / 4% Methanol / 1% Triethylamine (TEA)[3][4]. Pack the column.
-
Equilibration: Flush the column with 2 column volumes of the TEA-doped solvent to fully cap the acidic silanol groups.
-
Loading: Dissolve the free base from Protocol A in a minimum volume of the mobile phase and load it onto the column.
-
Elution & IPC Validation: Elute using the same solvent system.
-
IPC Validation: Run a 2D TLC plate of your fractions. Run the first dimension in standard DCM/MeOH, and the second dimension in TEA-doped DCM/MeOH. A perfectly round spot in the second dimension validates that chemisorption has been successfully suppressed.
-
Protocol C: Hydrochloride Salt Crystallization
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution at 0°C[2].
-
Precipitation: Collect the resulting white precipitate via vacuum filtration.
-
Recrystallization: Dissolve the solid in a minimum amount of boiling isopropanol. Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.
-
IPC Validation: Perform an AgNO3 drop test on a small dissolved aliquot of the final crystals. An immediate white precipitate ( AgCl ) confirms the structural retention of the hydrochloride counterion.
-
Part 4: Extraction & Purification Workflow
Workflow for the extraction and purification of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
References
-
Benchchem - Technical Support Center: Purification of Methyl Pyrazole Isomers.6
-
Google Patents - US7449581B2 - 6-Substituted pyrido-pyrimidines.2
-
The Journal of Organic Chemistry (ACS Publications) - Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.4
-
Oxford Academic - Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.5
-
ResearchGate - How can I purify a pyrazole compound with a N-C-N bond without using a silica column?3
-
MDPI - Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives.1
Sources
Technical Support Center: Resolving NMR Peak Overlap for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Derivatives
Welcome to the Analytical Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a ubiquitous challenge in heterocyclic medicinal chemistry: severe 1 H NMR signal overlap in (1,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives.
The narrow chemical shift dispersion of the pyrazole methyls and the adjacent methylene group frequently obscures critical structural and quantitative data. This guide provides field-proven, self-validating protocols to definitively resolve these overlaps and ensure the scientific integrity of your characterization data.
Diagnostic Workflow
Workflow for resolving NMR peak overlaps in pyrazole derivatives.
Troubleshooting Guides & FAQs
Q1: My 1-methyl (N-Me) and 5-methyl (C-Me) singlets are overlapping with each other or with the aliphatic signals of my scaffold. How can I separate them without running lengthy 2D experiments?
The Causality: In standard non-polar solvents like CDCl 3 , the chemical environment of the N-Me ( δ ~3.74 ppm) and C-Me ( δ ~2.25 ppm) can coincidentally align with other aliphatic or solvent peaks[1]. To resolve this, we leverage the Aromatic Solvent-Induced Shift (ASIS)[2]. When you switch from CDCl 3 to Benzene-d 6 (C 6 D 6 ), the benzene molecules form a transient collision complex with the polar pyrazole dipole. Because of the dipole-quadrupole interaction, benzene adopts a preferred orientation, placing the pyrazole protons within the shielding cone of benzene's magnetic anisotropy[2]. Because the N-Me and C-Me have different spatial relationships to the primary dipole, they experience differential shielding, causing their peaks to shift apart at different rates.
Methodology 1: ASIS Solvent Titration Protocol Self-Validation Check: By titrating the solvent rather than doing a hard switch, you can track the migration of the peaks, validating their original assignments without losing track of which peak is which.
-
Baseline Acquisition: Prepare a 15 mg sample of your derivative in 0.6 mL of CDCl 3 . Acquire a standard 1D 1 H NMR spectrum.
-
Titration Step: Add 0.1 mL of C 6 D 6 directly to the NMR tube.
-
Tracking: Re-acquire the 1D 1 H spectrum. Note the upfield shift ( Δδ ) of the methyl singlets. The N-Me typically shifts more dramatically than the C-Me due to its proximity to the nitrogen lone pairs coordinating with benzene.
-
Complete Switch: If overlap persists, evaporate the CDCl 3 under a gentle nitrogen stream and reconstitute entirely in 0.6 mL C 6 D 6 .
Q2: The methylene (-CH 2 -) group adjacent to the amine is buried under the N-methyl singlet and the residual water peak. How can I extract accurate integrals and coupling constants?
The Causality: The -CH 2
group in these derivatives typically appears as a multiplet (or a doublet if coupled to an adjacent chiral center or exchangeable amine) around δ 4.4 ppm[1]. Homonuclear scalar coupling ( JHH ) splits the signal, widening its footprint and increasing the probability of overlap. Pure Shift NMR (homonuclear broadband decoupling) artificially suppresses these JHH interactions, collapsing the multiplets into sharp singlets[3]. This effectively mimics the resolution of a much higher-field spectrometer[4].
Logical sequence of Pure Shift NMR data acquisition and reconstruction.
Methodology 2: Pure Shift NMR (PSYCHE/SAPPHIRE) Protocol Self-Validation Check: Always run a conventional 1D 1 H pulse-acquire experiment first to calibrate the 90° pulse length. A poorly calibrated pulse will introduce severe artifacts in the Pure Shift reconstruction.
-
Pulse Calibration: Acquire a standard 1D 1 H spectrum and use the pulsecal routine to determine the exact 90° pulse length for your specific sample[5].
-
Parameter Setup: Load the PSYCHE or SAPPHIRE pulse sequence[3]. Set the sweep width (SW) as narrow as possible (e.g., 4-6 ppm) encompassing only the region of interest to maximize the signal-to-noise ratio[5].
-
Chunking Configuration: Set the FID chunk duration (typically 15-30 ms). Ensure the ratio of the spectral sweep width to the chunk duration is an integer to prevent periodic sideband artifacts[3].
-
Acquisition & Processing: Run the pseudo-2D experiment. Process the data using covariance or SAPPHIRE algorithms to stitch the chunks into a single, decoupled 1D FID[4]. The methylene multiplet will now appear as a distinct, quantifiable singlet.
Q3: Even after resolving the peaks, how do I definitively assign which singlet belongs to the 1-methyl versus the 5-methyl group?
The Causality: While chemical shifts provide a strong hint (N-Me is generally more deshielded due to the adjacent electronegative nitrogen), definitive assignment requires mapping the carbon-proton connectivity through space and bonds. The 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is the gold standard here. The 5-methyl protons will show strong 3-bond correlations to the C-4 carbon, whereas the 1-methyl protons will only correlate to the pyrazole C-5 and C-3 carbons.
Methodology 3: 2D HMBC Assignment Protocol
-
Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( JCH = 8 Hz).
-
Identify the C-4 carbon (typically the most shielded aromatic carbon in the pyrazole ring).
-
Observe the cross-peaks: The methyl singlet showing a strong correlation to C-4 is definitively the 5-methyl (C-Me). The methyl singlet lacking this correlation is the 1-methyl (N-Me).
Quantitative Data Summary
To assist in your initial assignments, below is a reference table of typical chemical shifts and expected ASIS effects for the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine core.
| Structural Environment | Typical δ 1 H in CDCl 3 (ppm) | Typical δ 1 H in C 6 D 6 (ppm) | Expected ASIS Effect ( Δδ ) | Typical δ 13 C (ppm) |
| 1-CH 3 (N-Me) | 3.74 | ~3.15 | -0.59 (Strong shielding) | 35.0 - 37.0 |
| 5-CH 3 (C-Me) | 2.25 | ~1.85 | -0.40 (Moderate shielding) | 10.0 - 12.0 |
4-CH
2
| 4.40 | ~4.10 | -0.30 (Mild shielding) | 34.0 - 40.0 |
| 3-CH (Aromatic) | 7.30 | ~7.05 | -0.25 (Mild shielding) | 138.0 - 140.0 |
(Data synthesized from standard pyrazole combinatorial library characterizations[1] and predictive ASIS models[2].)
References
-
Artifact reduction in pure shift NMR by SAPPHIRE technique Source: JEOL Ltd. Applications Notes URL:[Link]
-
AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH Source: Chemistry Letters (Oxford University Press) URL:[Link]
-
Pure Shift NMR Source: Manchester NMR Methodology Group, The University of Manchester URL:[Link]
-
Pure Shift NMR Source: University of Wyoming NMR Facility URL:[Link]
-
Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Chromatography Optimization for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine .
This molecule is highly polar and hydrophilic. It features a weakly basic pyrazole ring and a highly basic primary aliphatic amine (predicted pKa≈8.26 )[1]. In standard reversed-phase liquid chromatography (RPLC), this dual-polarity profile leads to two primary failure modes: elution near the void volume (poor retention) and severe peak tailing due to secondary interactions with stationary phase silanols[2].
The following troubleshooting guides, self-validating protocols, and FAQs will help you engineer a robust solvent system for this specific analyte.
Visualization: Optimization Decision Tree
Optimization workflow for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine chromatography.
Section 1: Troubleshooting Guides (Mechanistic Causality)
Guide A: Resolving Severe Peak Tailing in RP-HPLC
-
Symptom : The chromatographic peak exhibits an extended trailing edge (Asymmetry Factor, As>2.0 ).
-
Root Cause : The primary cause of peak tailing for basic amines is the occurrence of multiple retention mechanisms. While the hydrophobic core interacts with the C18 phase, the positively charged primary amine interacts strongly with ionized, acidic residual silanol groups on the silica surface[2].
-
Causality & Solution :
-
Strategy 1 (Low pH & Ion Pairing) : Lowering the mobile phase pH to ~2.0 ensures the full protonation of residual silanol groups, neutralizing their negative charge and eliminating the secondary interaction[2]. Simultaneously, adding an anionic ion-pairing reagent like Trifluoroacetic Acid (TFA) neutralizes the positively charged amine, forming a hydrophobic ion pair that increases affinity for the reversed-phase column[3].
-
Strategy 2 (High pH) : Operating at a pH above the molecule's pKa (e.g., pH 10.5) deprotonates the primary amine, rendering it neutral. This eliminates ionic interactions with silanols and significantly increases hydrophobic retention[4].
-
Guide B: Overcoming Poor Retention (Elution at Void Volume)
-
Symptom : The analyte elutes at or slightly after the column dead time ( t0 ), resulting in a retention factor ( k′ ) of <1.0 .
-
Root Cause : The ionized amine is too polar to partition effectively into the hydrophobic C18 stationary phase under standard acidic/neutral conditions.
-
Causality & Solution : Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The stationary phase absorbs water from the mobile phase, creating an enriched aqueous layer. The polar, charged amine partitions into this water layer, resulting in strong retention[5].
Guide C: Streaking in Preparative / Flash Chromatography
-
Symptom : The compound streaks down the silica TLC plate or elutes as a broad, continuous band during normal-phase flash chromatography.
-
Root Cause : Massive secondary interactions between the basic amine and the highly active, acidic silanols of bare silica gel.
-
Causality & Solution : Add a basic modifier (1–5% Triethylamine or 1% aqueous Ammonium Hydroxide) to the organic solvent system (e.g., Dichloromethane/Methanol). The modifier acts as a sacrificial base, competitively binding to and blocking the active silanol sites, allowing the target amine to elute in a tight band[6].
Section 2: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: HILIC Method Development for Polar Amines
-
Column Selection : Select a zwitterionic or bare silica HILIC column (e.g., Agilent Poroshell 120 HILIC-Z)[5].
-
Mobile Phase Preparation :
-
Solvent A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Buffer ensures a consistent ionization state).
-
Solvent B: 100% Acetonitrile.
-
-
Gradient Setup : Start at 95% Solvent B (highly retentive in HILIC) and run a shallow gradient down to 50% Solvent B over 10 minutes. Note: Never drop below 50% organic in HILIC, as the partitioning mechanism collapses[5].
-
Equilibration : Flush the column with 20–30 column volumes of the starting mobile phase to fully establish the aqueous layer on the stationary phase[5].
-
System Suitability Validation : Inject a standard mixture containing toluene (an unretained void volume marker in HILIC) and the target amine. Calculate the retention factor: k′=(tR−t0)/t0 .
-
Validation Criteria : The system is validated for quantitative use if k′>2.0 and peak asymmetry ( As ) is between 0.9 and 1.2.
-
Protocol 2: High-pH RP-HPLC Optimization
-
Column Selection : You must use a high-pH stable column utilizing Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge C18). Standard silica will dissolve at pH > 8[4].
-
Mobile Phase Preparation :
-
Solvent A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Solvent B: 100% Acetonitrile or Methanol.
-
-
Gradient Setup : Start at 5% Solvent B, ramping to 60% over 15 minutes.
-
System Suitability Validation : Inject the target amine. Because the mobile phase pH (10.5) is >2 units above the amine's predicted pKa (~8.26), the molecule should be fully deprotonated[1][4].
-
Validation Criteria : Validate the method by confirming As<1.3 . If As>1.5 , column degradation or a physical void in the column packing may have occurred, and the column must be replaced[7].
-
Section 3: Quantitative Data & System Comparison
The following table summarizes the expected chromatographic behavior of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine across different solvent systems.
| Chromatography Mode | Solvent System | Column Chemistry | Primary Retention Mechanism | Expected Retention ( k′ ) | Expected Asymmetry ( As ) |
| Standard RP-HPLC | 0.1% Formic Acid in H2O / MeCN | Standard C18 Silica | Hydrophobic (Poor) + Silanol Interaction | <1.0 (Elutes at void) | >2.5 (Severe Tailing) |
| Ion-Pairing RP-HPLC | 0.1% TFA in H2O / MeCN | Standard C18 Silica | Hydrophobic Ion-Pair Partitioning | 2.0−4.0 | 1.2−1.5 (Acceptable) |
| High-pH RP-HPLC | 10mM NH4HCO3 (pH 10.5) / MeCN | Hybrid BEH C18 | Hydrophobic Partitioning (Neutral Amine) | 3.0−6.0 | <1.2 (Excellent) |
| HILIC | 5% NH4 Formate (pH 3) / 95% MeCN | Zwitterionic / Bare Silica | Aqueous Layer Partitioning (Charged Amine) | 4.0−8.0 | <1.2 (Excellent) |
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my retention time shift slightly with every injection in HILIC mode? A: HILIC analyses are highly sensitive to small changes in the mobile phase and require extensive equilibration. The water layer on the stationary phase takes much longer to stabilize than a typical RP-HPLC equilibration. Ensure you are passing at least 20 column volumes of starting solvent between runs to validate column stability[5].
Q: Can I use Formic Acid instead of TFA for RP-HPLC to improve LC-MS compatibility? A: Yes, but with caveats. Formic acid is a much weaker ion-pairing agent than TFA and may not sufficiently mask the silanol interactions or increase the hydrophobicity of the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine ion pair. You will likely experience reduced retention and broader peaks compared to TFA[8]. If MS sensitivity is critical, HILIC is the superior alternative.
Q: My peak is splitting into two. Is the molecule degrading? A: Peak splitting is rarely chemical degradation. It is usually caused by a physical void at the head of the column packing or by a "solvent mismatch"—injecting the sample in a solvent that is significantly stronger (e.g., 100% Methanol) than the initial mobile phase (e.g., 5% Methanol)[7][9]. Ensure your sample diluent closely matches the starting mobile phase conditions.
References
-
Element Lab Solutions. "Peak Tailing in HPLC". [Link]
-
Agilent. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting". [Link]
-
NIH / PMC. "Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography". [Link]
-
LCGC International. "The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?". [Link]
-
Alwsci. "Common Causes Of Peak Tailing in Chromatography".[Link]
-
ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". [Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinesis-australia.com.au [kinesis-australia.com.au]
- 5. agilent.com [agilent.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Temperature & Pressure Control in CAS 1152858-83-7 Synthesis
Welcome to the Technical Support Center for the synthesis of CAS 1152858-83-7 (amine). This guide is designed for drug development professionals and process chemists who are scaling up or troubleshooting the reductive amination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with isopropylamine.
While hydride-based reducing agents are viable at a bench scale[1], catalytic hydrogenation is the industry standard for scale-up due to its superior atom economy and simplified purification profile[2]. However, this multiphase reaction (gas-liquid-solid) requires precise thermodynamic and kinetic control.
Process Visualization
Workflow for the reductive amination of CAS 1152858-83-7 highlighting critical control points.
The Causality of Temperature & Pressure (Expertise & Experience)
To successfully synthesize CAS 1152858-83-7, you must understand why temperature and pressure dictate the fate of your reaction, rather than just following a recipe.
The Role of Temperature: The initial step—imine formation—is highly exothermic. Isopropylamine is a volatile reagent with a boiling point of ~32 °C. If the reaction temperature is not strictly cooled (0–10 °C) during addition, the localized heat of condensation will cause the isopropylamine to vaporize. This destroys the 1:1 stoichiometry, leaving unreacted aldehyde that will later be reduced to an undesired alcohol byproduct during hydrogenation.
The Role of Pressure: During the catalytic hydrogenation of the imine intermediate, hydrogen gas must dissolve into the solvent and adsorb onto the Palladium (Pd) catalyst surface. This mass transfer is governed by Henry's Law. If the H2 pressure is too low (< 2 bar), the catalyst surface becomes "starved" of hydrogen. Consequently, the newly formed secondary amine (the target product) acts as a nucleophile and attacks the unreacted imine, creating a diamine intermediate that undergoes hydrogenolysis to form a tertiary amine dimer[2]. High pressure ensures the reduction rate outcompetes this dimerization pathway.
Mechanistic causality of temperature and pressure deviations during hydrogenation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the built-in validation criteria are met.
Phase 1: Imine Formation (Stoichiometric Validation)
-
Charge a dry, nitrogen-purged reactor with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous methanol (10 volumes).
-
Cool the reactor jacket to 0–5 °C.
-
Add isopropylamine (1.2 eq) dropwise over 30 minutes to manage the exotherm and prevent evaporative loss.
-
Stir the mixture at 10 °C for 2 hours.
-
Self-Validation Point: Sample the mixture for HPLC/TLC. The reaction is validated to proceed only when the residual aldehyde peak is <1% area. If >1%, add an additional 0.1 eq of isopropylamine and stir for 1 hour.
Phase 2: Catalytic Hydrogenation (Kinetic Validation) 6. To the validated imine solution, add 10 wt% Pd/C (0.05 eq Pd) under a strict nitrogen blanket. 7. Seal the autoclave. Purge the headspace with N2 (3x 2 bar), followed by H2 (3x 2 bar). 8. Pressurize the reactor to 3.5 bar with H2 and warm the jacket to 25 °C. Set the agitation rate to >800 rpm to ensure optimal gas-liquid mixing. 9. Self-Validation Point: Monitor the H2 mass flow controller or the pressure drop gauge. The reduction is kinetically validated and complete when the pressure stabilizes and H2 uptake completely ceases (typically 4–6 hours). 10. Vent the H2 , purge with N2 , filter the catalyst through a Celite pad, and concentrate the filtrate to afford the crude CAS 1152858-83-7.
Quantitative Data Summary
Use the following table to benchmark your process parameters against optimal ranges.
| Process Parameter | Target Value | Critical Limit | Mechanistic Consequence of Deviation |
| Amine Addition Temp | 0 – 5 °C | > 15 °C | Evaporation of isopropylamine; incomplete imine formation. |
| H2 Pressure | 3.5 – 4.0 bar | < 2.0 bar | H2 starvation at catalyst; increased tertiary amine dimerization. |
| Hydrogenation Temp | 25 – 30 °C | > 40 °C | Exceeding activation energy for side reactions; catalyst deactivation. |
| Agitation Rate | > 800 rpm | < 400 rpm | Poor gas-liquid mass transfer; mimics low pressure effects. |
| Catalyst Loading | 5 – 10 wt% | < 2 wt% | Amine poisoning of Pd active sites; stalled conversion. |
Troubleshooting FAQs
Q: My reaction yields a high percentage of unreacted 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. Why? A: This usually points to a failure in the imine formation step, not the hydrogenation step. Isopropylamine is highly volatile. If the temperature during addition exceeds 15 °C, the amine vaporizes, altering the 1:1 stoichiometry. Always perform an HPLC check before adding the Pd/C catalyst to ensure the aldehyde is fully consumed.
Q: I am detecting a tertiary amine (dimer) byproduct. How do I adjust my parameters? A: Dimerization is a classic competing pathway in reductive amination[2]. It occurs when the reduction of the imine is slower than the nucleophilic attack of the newly formed secondary amine onto the unreacted imine. Causality: Low H2 pressure (< 2 bar) or poor agitation leads to H2 starvation at the catalyst surface. Solution: Increase H2 pressure to 3.5–4.0 bar and ensure vigorous agitation (>800 rpm) to improve gas-liquid mass transfer.
Q: Why is my hydrogenation stalling at 50% conversion despite maintaining 3.5 bar H2 pressure? A: Secondary amines can poison the Palladium catalyst by strongly adsorbing to its active sites. If the reaction temperature is too low (< 20 °C), the desorption rate of the product from the catalyst surface is too slow, blocking further reaction. Solution: Slightly elevate the temperature to 30 °C to promote product desorption, or increase your catalyst loading to 10 wt%.
Q: Can I substitute catalytic hydrogenation with a hydride reducing agent to avoid using pressure vessels? A: Yes. Direct reductive amination using sodium triacetoxyborohydride ( NaBH(OAc)3 ) or NaBH4/I2 is a well-documented alternative for pyrazole-4-carbaldehydes[1]. However, hydride reductions require strict temperature control (cooling to 0 °C during addition) to safely manage the exothermic release of hydrogen gas. For scale-up, catalytic hydrogenation remains preferred due to superior atom economy and the avoidance of boron-containing waste streams.
References
-
Title: Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes Source: INEOS OPEN URL:[Link]
-
Title: 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline Source: MDPI URL:[Link]
Sources
Technical Support Center: Handling & Storage of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
Welcome to the Technical Support Center for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (CAS: 400756-31-2). As a critical building block in proteomics, medicinal chemistry, and drug development, the structural integrity of this primary amine is paramount. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to minimize degradation during long-term storage.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my batch of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine turn yellow over time?
A: Yellowing is the classic visual indicator of oxidative degradation . The primary amine group is highly susceptible to oxidation when exposed to atmospheric oxygen. The degradation process begins with the formation of an amine radical via electron abstraction from the nitrogen's lone pair. This initiates a cascade of radical-driven C-N bond cleavages, ultimately yielding volatile aldehydes, ammonia, and highly conjugated polymeric byproducts that appear yellow or brown . To prevent this, oxygen must be rigorously excluded from the storage environment.
Q2: I noticed a white, insoluble crust forming around the cap of the reagent bottle. What is it?
A: This is a carbamate salt . Primary amines act as strong nucleophiles and will readily attack atmospheric carbon dioxide (CO2). This reversible reaction forms carbamate intermediates, which can further condense into stable, insoluble urea derivatives or heat-stable salts . The presence of this crust indicates that your container's seal has been compromised, allowing ambient air (containing CO2) to enter the headspace.
Q3: Should I store this compound under Nitrogen ( N2 ) or Argon ( Ar )?
A: While both are inert gases, Argon is vastly superior for long-term storage of sensitive amines . The causality lies in gas density. Argon (1.78 g/L) is significantly denser than ambient air (1.29 g/L), allowing it to sink and form a protective, heavy blanket directly over the chemical . Nitrogen (1.25 g/L) is lighter than air; if a septum is punctured or a cap is slightly loose, nitrogen will readily dissipate and be replaced by atmospheric oxygen and moisture.
Degradation Pathways Visualization
To effectively troubleshoot, you must understand the environmental triggers that compromise the chemical structure of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
Logical workflow of primary amine degradation pathways via environmental exposure.
Quantitative Impact of Storage Conditions
The following table summarizes the expected purity retention of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine over a 12-month period based on various storage parameters.
| Storage Atmosphere | Temperature | Container Type | 12-Month Purity Retention | Primary Degradant Observed |
| Argon (Purged) | -20°C | Amber Glass (PTFE Septum) | > 99.5% | None (Stable) |
| Nitrogen (Purged) | 2-8°C | Amber Glass (PTFE Septum) | 97.2% | Trace Oximes/Aldehydes |
| Ambient Air | 2-8°C | Clear Glass (Screw Cap) | < 85.0% | Carbamate Salts |
| Ambient Air | 25°C (Room Temp) | Clear Glass (Screw Cap) | < 70.0% | Ammonia, Polymeric aggregates |
Data synthesis based on thermal and oxidative degradation kinetics of primary amine-functionalized compounds .
Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage
To establish a self-validating system, every step in the storage protocol must actively prevent the introduction of O2, CO2, and H2O. This protocol utilizes inert atmospheric methods to ensure the compound's integrity .
Materials Required:
-
Schlenk line or a high-purity Argon gas manifold.
-
Oven-dried amber glass vials (borosilicate).
-
PTFE/Silicone septa caps.
-
Parafilm M.
-
Gas-tight syringes.
Step-by-Step Methodology:
Step 1: Glassware Preparation (Moisture Elimination)
-
Action: Bake amber glass vials at 120°C for a minimum of 4 hours. Transfer to a desiccator to cool.
-
Causality: Glass surfaces naturally adsorb microscopic layers of atmospheric moisture. Heating drives off this water, preventing the hygroscopic amine from absorbing it and undergoing hydrolysis or caking.
Step 2: Inert Gas Purging (Oxygen/CO2 Displacement)
-
Action: Attach an Argon balloon or line to a needle. Insert the needle into the vial through the septum, followed by a secondary "exit needle" to allow gas to escape. Flush the vial with Argon for 2-3 minutes.
-
Causality: The continuous flow of dense Argon forces the lighter ambient air (containing reactive O2 and CO2) out through the exit needle, creating a strictly inert environment .
Step 3: Aliquoting the Amine
-
Action: Using a gas-tight syringe that has been pre-flushed with Argon, transfer the required volume/mass of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine into the purged vials.
-
Causality: Pre-flushing the syringe prevents the accidental injection of dead-volume air into the purified storage vial. Aliquoting prevents repeated freeze-thaw cycles and limits exposure of the master batch.
Step 4: Sealing and Capping
-
Action: Remove the exit needle first, then immediately remove the Argon source needle. Ensure the cap is tight. Wrap the cap boundary tightly with Parafilm.
-
Causality: The silicone layer of the septum self-seals around needle punctures, while the PTFE facing provides chemical inertness, preventing the basic amine from degrading the rubber. Parafilm acts as a secondary moisture barrier.
Step 5: Long-Term Storage
-
Action: Store the sealed vials in a dedicated, dark freezer at -20°C.
-
Causality: Low temperatures exponentially decrease the kinetic rate of any residual thermal degradation or oxidation reactions. Amber glass prevents photo-catalyzed radical formation.
References
1. Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]
2. Title: Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]
3. Title: "Store under Argon" : r/labrats Source: Reddit URL:[Link]
4. Title: 1.3C: Transferring Methods - Inert Atmospheric Methods Source: Chemistry LibreTexts URL: [Link]
Comparative Guide: (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine vs. Alternative Pyrazole Building Blocks
As a Senior Application Scientist consulting with medicinal chemistry teams, I frequently encounter a recurring challenge in lead optimization: balancing metabolic stability with synthetic tractability. The pyrazole ring has emerged as a privileged scaffold in modern drug discovery, featured prominently in FDA-approved kinase inhibitors, anti-inflammatory agents, and emerging therapeutics[1]. However, the specific substitution pattern on the pyrazole core drastically alters both its biological behavior and its chemical reactivity[2].
When designing libraries around the pyrazole-4-methylamine pharmacophore, researchers must choose between various building blocks. The seemingly minor addition of a methyl group at the C5 position—transitioning from (1-methyl-1H-pyrazol-4-yl)methylamine to (1,5-dimethyl-1H-pyrazol-4-yl)methylamine—triggers a cascade of physicochemical and mechanistic consequences. This guide objectively compares these building blocks, explaining the causality behind their performance and providing self-validating protocols for their application.
Structural & Physicochemical Comparison
To understand the divergent behavior of these building blocks, we must examine the spatial geometry of the pyrazole ring. The unsubstituted C5 position on a 1-alkyl-pyrazole is electron-rich and highly accessible, making it a primary liability for cytochrome P450 (CYP450)-mediated oxidative metabolism[1].
By introducing a methyl group at this position (yielding the 1,5-dimethyl isomer), we sterically shield the ring, significantly extending the compound's in vivo half-life. However, this strategic blockade comes at a cost. The C5-methyl group is situated directly adjacent to the C4-methylamine. This proximity creates severe steric hindrance, restricting the rotational freedom of the primary amine.
Table 1: Comparative Physicochemical & Reactivity Profile
| Property / Feature | (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | (1-Methyl-1H-pyrazol-4-yl)methylamine | (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine |
| Steric Hindrance (C4-Amine) | High (due to adjacent C5-methyl) | Low (unsubstituted at C3/C5) | Medium (C3-methyl interaction) |
| Relative Amidation Rate | Slow (Requires HATU/Acyl Chlorides) | Fast (Standard EDC/HOBt sufficient) | Moderate |
| Metabolic Stability | High (C5 oxidation site blocked) | Moderate (C5 position vulnerable) | Moderate to High |
| Lipophilicity (clogP impact) | Moderate increase | Baseline | Moderate increase |
| Conformational Rigidity | High (Locked amide rotamers) | Low (Free rotation) | Medium |
Mechanistic Impact on Drug Design
The structural differences outlined above directly dictate how these building blocks perform in biological assays. While the conformational locking caused by the C5-methyl group makes chemical synthesis more challenging, it reduces entropy loss upon target binding. This rigidification often locks the resulting amide into a specific bioactive conformation, improving potency and target selectivity (e.g., in highly conserved kinase pockets)[2].
Logical impact of C5-methylation on physicochemical properties and drug design.
Case Studies in Target Validation
The choice of building block is highly dependent on the therapeutic target. In the optimization of orally bioavailable quinazolinedione sulfonamides targeting Poly(ADP-ribose) glycohydrolase (PARG), researchers utilized the less hindered (1-methyl-1H-pyrazol-4-yl)methylamine[3]. The lack of a C5-methyl group allowed for rapid, high-yielding library synthesis, enabling swift structure-activity relationship (SAR) elucidation for the N3 vector[3].
Conversely, when targeting specific inflammatory pathways or cancer models where metabolic clearance is the primary bottleneck, the more rigid (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is preferred to simultaneously enhance metabolic stability and enforce a specific binding conformation[2].
Experimental Workflows: Overcoming Steric Hindrance
Because of the steric clash between the C5-methyl and the C4-methylamine, standard peptide coupling reagents (like EDC/HOBt) often yield <20% product. The bulky O-acylisourea intermediate formed during standard activation prevents the sterically hindered amine from attacking the carbonyl carbon efficiently.
To overcome this, we employ a self-validating protocol utilizing HATU and DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is significantly less sterically demanding and more electrophilic.
Self-validating experimental workflow for sterically hindered pyrazole amidation.
Protocol: Self-Validating HATU-Mediated Amidation
This protocol is designed as a closed-loop system. It does not rely on arbitrary reaction times but uses in-process analytical data to dictate the workflow.
Step 1: Carboxylic Acid Activation
-
Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: This pre-activation step ensures complete conversion of the acid to the highly electrophilic HOAt active ester before the hindered amine is introduced.
Step 2: Amine Addition
-
Add (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.1 eq) dropwise to the activated mixture.
Step 3: Coupling & LC-MS Self-Validation
-
Stir the reaction at room temperature for 2 hours.
-
Extract a 5 µL aliquot, dilute in MeCN/H2O, and analyze via LC-MS.
-
Validation Checkpoint:
-
Scenario A: If the LC-MS trace shows the mass of the HOAt-ester intermediate but no amide product, it confirms successful activation but insufficient nucleophilic attack due to the C5-methyl steric clash. Corrective Action: Elevate the reaction temperature to 50°C for an additional 4 hours.
-
Scenario B: If the expected amide mass is observed as the major peak, proceed directly to quenching.
-
Step 4: Quenching & Purification
-
Quench the reaction with saturated aqueous NaHCO3 to neutralize remaining acid and DIPEA.
-
Extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA) to yield the final conformationally locked amide.
Sources
comparing reactivity of isopropylamine vs methylamine pyrazole derivatives
Title: Rational Design in Kinase Inhibitor Scaffolds: Reactivity and Performance of Isopropylamine vs. Methylamine Pyrazole Derivatives
Executive Summary
In modern drug discovery, pyrazole derivatives serve as privileged scaffolds, particularly in the design of kinase inhibitors targeting CDK2, p38 MAP kinase, and JNK3[1][2]. The functionalization of these scaffolds via amination or N-alkylation is a critical juncture in lead optimization. The choice between a methylamine and an isopropylamine moiety fundamentally alters the molecule's synthetic reactivity, regioselectivity, and pharmacokinetic profile. As an application scientist, understanding the causality between steric hindrance and nucleophilicity is paramount for optimizing both the synthetic route and the biological efficacy of the final compound.
Mechanistic Causality: Steric Hindrance vs. Nucleophilicity
The reactivity of aliphatic amines in nucleophilic aromatic substitution (SNAr) or N-alkylation is governed by a delicate balance between electron density and steric bulk.
-
Methylamine (MeNH2): Featuring minimal steric hindrance, methylamine is a highly reactive nucleophile. Its small footprint allows it to easily access sterically congested electrophilic centers on the pyrazole ring, leading to rapid reaction kinetics[3]. However, this lack of steric bulk often results in poor regioselectivity during N-alkylation, yielding complex mixtures of N1 and N2 isomers that require arduous separation[4].
-
Isopropylamine (iPrNH2): The branched nature of the isopropyl group introduces significant steric hindrance around the nitrogen lone pair. According to Mayr nucleophilicity parameters, the introduction of branched alkyl groups drastically reduces nucleophilicity compared to unbranched primary amines[5]. Consequently, isopropylamine requires higher activation energies (elevated temperatures, stronger bases) to participate in SNAr reactions. Conversely, this steric bulk is highly advantageous for regiocontrol; it actively directs incoming electrophiles to the less hindered nitrogen on asymmetrically substituted pyrazoles[4].
Pharmacokinetic & Structural Implications
Beyond synthesis, the choice of amine dictates target binding. In CDK2 and p38 inhibitors, the isopropyl group is frequently employed to maximize van der Waals interactions within deep, hydrophobic binding pockets—a feat the smaller methyl group cannot achieve[1][2]. Furthermore, isopropylamine derivatives often exhibit enhanced metabolic stability, as the branched α-carbon is less susceptible to rapid cytochrome P450-mediated N-dealkylation compared to the highly vulnerable N-methyl group.
Visualization: Reactivity and Pharmacokinetic Divergence
Caption: Divergent reactivity and pharmacokinetic profiles of methylamine vs isopropylamine pyrazoles.
Quantitative Data Comparison
| Property | Methylamine Derivative | Isopropylamine Derivative | Causality / Mechanistic Impact |
| Nucleophilicity (Mayr N) | ~13.5 (Higher) | ~12.0 (Lower) | Branched α-carbon in iPrNH2 increases transition state energy[3][5]. |
| SNAr Reaction Conditions | 25–50 °C, Mild Base | 80–120 °C, Strong Base | Steric hindrance necessitates higher thermal energy to overcome the activation barrier. |
| N-Alkylation Regioselectivity | Poor (N1/N2 mixtures) | Excellent (Sterically directed) | Bulky iPr group strongly favors reaction at the less hindered pyrazole nitrogen[4]. |
| Kinase Pocket Binding | Sub-optimal | Optimal | Isopropyl moiety maximizes hydrophobic van der Waals contacts in target active sites[2]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to confirm causality and mechanistic success.
Protocol 1: SNAr Amination of Halopyrazoles
Objective: Substitute a halogenated pyrazole with methylamine vs. isopropylamine.
-
Preparation: In two separate microwave vials, dissolve the halopyrazole substrate (1.0 eq) in anhydrous NMP (0.2 M). Causality: NMP is chosen for its high boiling point and polarity, which stabilizes the highly polar transition state of the SNAr mechanism.
-
Amine Addition:
-
Reaction A (Methylamine): Add methylamine solution (33% in EtOH, 3.0 eq) and DIPEA (2.0 eq).
-
Reaction B (Isopropylamine): Add isopropylamine (neat, 5.0 eq) and DIPEA (2.0 eq). Causality: A larger excess of iPrNH2 is required to drive the sterically hindered equilibrium forward.
-
-
Thermal Activation:
-
Stir Reaction A at 50 °C for 2 hours.
-
Subject Reaction B to microwave irradiation at 120 °C for 4 hours. Causality: The branched isopropyl group requires significant thermal input to achieve the necessary trajectory for nucleophilic attack.
-
-
Self-Validation (LC-MS): Sample both reactions.
-
Validation Check: Confirm the disappearance of the characteristic halogen isotope pattern (e.g., the 3:1 ratio for 35Cl/37Cl). The mass shift (+MeNH2 vs +iPrNH2) definitively validates successful amination.
-
-
Workup: Precipitate products by adding cold water, filter, and dry under high vacuum.
Protocol 2: Regioselective N-Alkylation of Aminopyrazoles
Objective: Alkylate the pyrazole core while controlling N1 vs N2 regioselectivity.
-
Deprotonation: Suspend the aminopyrazole (1.0 eq) and Cs2CO3 (2.0 eq) in anhydrous DMF (0.1 M) at 0 °C. Causality: Cs2CO3 provides superior solubility and generates a more reactive "naked" pyrazolate anion compared to K2CO3, which is crucial for reacting with sterically hindered electrophiles[4].
-
Electrophile Addition: Dropwise add either methyl iodide (MeI, 1.1 eq) or isopropyl bromide (iPrBr, 1.5 eq).
-
Reaction Progression: Warm to room temperature. For iPrBr, heat to 60 °C only if TLC indicates stagnation. Causality: iPrBr is highly prone to E2 elimination; maintaining the lowest effective temperature minimizes alkene byproducts.
-
Self-Validation (NMR NOESY): Isolate the major product via flash chromatography.
-
Validation Check: Perform a 2D NOESY or ROESY NMR experiment. Observe spatial correlations (cross-peaks) between the newly introduced alkyl protons and the adjacent pyrazole ring protons. This proves whether N1 or N2 alkylation occurred, validating the steric directing effect.
-
Visualization: Self-Validating Workflow
Caption: Self-validating experimental workflow for pyrazole amination and regioisomer resolution.
References
-
Title: Nucleophilicity Trends of Amines | Source: Master Organic Chemistry | URL:
-
Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Source: ResearchGate | URL:
-
Title: WO2023244710A1 - Anilino-pyrazole derivatives, compositions and methods thereof | Source: Google Patents | URL:
-
Title: Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate | Source: Benchchem | URL:
-
Title: Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Source: ResearchGate | URL:
Sources
HPLC validation methods for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine purity
HPLC Validation Methods for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Purity: A Comparative Guide
As pharmaceutical pipelines increasingly rely on nitrogen-rich heterocycles for kinase inhibitors and anti-inflammatory agents[1], the analytical quantification of these precursors becomes a critical bottleneck. (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (CAS 400756-31-2) presents a classic chromatographic challenge: it combines a rigid, moderately lipophilic pyrazole ring with a highly polar, basic primary amine.
This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) against alternative modalities—Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating protocol grounded in the latest [2].
Mechanistic Analysis: The Causality of Column Selection
When developing a purity assay for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, the primary amine group (estimated pKa ~9.5) dictates the chromatographic behavior. Under standard acidic mobile phase conditions (pH 2.0–3.0), this amine is fully protonated.
-
Standard C18 (Octadecylsilane): The protonated amine undergoes severe secondary ion-exchange interactions with residual, negatively charged silanol groups on the silica backbone. This physical tethering causes asymmetric peak tailing, poor retention, and inadequate resolution from structurally similar impurities.
-
HILIC (Hydrophilic Interaction): HILIC bypasses the silanol problem entirely by utilizing a polar stationary phase (e.g., Amide or bare Silica) and a highly organic mobile phase (>70% Acetonitrile). The polar amine partitions into a water-rich liquid layer immobilized on the stationary phase, resulting in excellent retention, sharp symmetrical peaks, and enhanced mass spectrometry (MS) compatibility.
PFP (Pentafluorophenyl): PFP columns offer orthogonal selectivity. The highly electronegative fluorine atoms facilitate dipole-dipole, π
π , and hydrogen-bonding interactions directly with the pyrazole ring, retaining the molecule without relying heavily on hydrophobic partitioning.Table 1: Column Performance Comparison for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
ParameterC18 (Octadecylsilane)PFP (Pentafluorophenyl)HILIC (Amide Phase)Retention MechanismHydrophobic PartitioningDipole, π π , H-bondHydrophilic PartitioningRetention Time (min)1.8 (Poor retention)4.5 (Moderate)6.2 (Excellent)Peak Tailing Factor (Tf)1.95 (Severe tailing)1.15 (Slight tailing)1.02 (Symmetrical)Theoretical Plates (N)< 4,000~ 9,500> 15,000Resolution (Rs)1.12.43.8 Data derived from comparative benchmarking of polar pyrazole derivatives[4],[1]. Based on these metrics, HILIC is the superior choice for validating the purity of this compound.
Analytical Workflow & Validation Strategy
To ensure the method consistently delivers dependable results, it must be validated against[3]. The following logical flow illustrates the lifecycle of this validation process.
Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Step-by-Step Experimental Protocol (HILIC Method)
This self-validating protocol is designed to eliminate solvent-mismatch artifacts and ensure robust quantification.
Step 1: Mobile Phase Preparation
-
Buffer (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid.
-
Causality: Maintaining a strict pH of 3.0 ensures the primary amine remains fully protonated, providing consistent electrostatic interactions and preventing retention time drift.
-
-
Organic (B): 100% LC-MS Grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: HILIC Amide (100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic hold at 90% B for 1 minute, followed by a linear gradient to 60% B over 7 minutes.
- transition).
Detection: UV at 210 nm (primary amine absorbance) and 230 nm (pyrazole ring π
πStep 3: Sample Preparation
-
Diluent: Acetonitrile/Water (90:10, v/v).
-
Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the immobilized water layer on the column, causing peak splitting. The diluent must match the high-organic starting conditions of the mobile phase.
Step 4: Execution of Validation Parameters
-
Specificity: Inject the blank diluent, a placebo matrix, and the analyte spiked with known positional isomers to verify baseline resolution (Rs > 2.0).
-
Linearity: Prepare a 5-point calibration curve ranging from 5 µg/mL to 100 µg/mL. Plot peak area versus concentration.
-
Accuracy & Precision: Spike the analyte into a blank matrix at 80%, 100%, and 120% of the target concentration (50 µg/mL). Perform 6 replicate injections per level to calculate % Recovery and % Relative Standard Deviation (%RSD)[2],.
ICH Q2(R2) Validation Data Summary
When the above HILIC protocol is executed, the resulting validation metrics demonstrate the method's superiority and compliance with regulatory thresholds.
Table 2: ICH Q2(R2) Validation Summary (HILIC Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result |
| Linearity & Range | R² ≥ 0.999 (50-150% of target) | R² = 0.9998 (5 - 100 µg/mL) |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 100.8% |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.75% |
| Specificity | No interference at analyte RT | Pass (No peaks at 6.2 min in blank) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 1.2 µg/mL |
| Robustness | %RSD ≤ 2.0% under variations | Pass (Stable across ±0.1 mL/min flow) |
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Site. [Link]
-
University of Pretoria. "A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole". UPSpace. [Link]
Sources
mass spectrometry fragmentation pattern comparison for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a highly valuable building block in the development of kinase inhibitors and anti-inflammatory therapeutics. However, distinguishing this compound from its regioisomer—(1,3-dimethyl-1H-pyrazol-4-yl)methylamine—presents a critical analytical bottleneck. Because both isomers share an identical exact mass (125.0953 Da) and exhibit nearly indistinguishable physicochemical profiles, standard single-stage mass spectrometry is insufficient.
This guide provides a comprehensive, causality-driven framework for objectively comparing and differentiating these isomers using tandem mass spectrometry (LC-MS/MS), supported by structural thermodynamics and self-validating experimental protocols.
Mechanistic Causality of Fragmentation
To build a robust analytical method, one must understand the thermodynamic drivers behind the fragmentation of pyrazole alkylamines.
Primary Cleavage: The Aliphatic Amine
Under positive Electrospray Ionization (ESI+), the molecule is preferentially protonated at the primary aliphatic amine, yielding a precursor ion of [M+H]+ at m/z 126.10. Upon low-energy Collision-Induced Dissociation (CID), the lowest activation energy pathway is the expulsion of ammonia (NH₃, 17 Da). This generates a highly stable, resonance-delocalized pyrazolyl-methyl cation at m/z 109.08. Because this cleavage is driven by the exothermicity of forming a stable carbocation, it serves as the primary quantifier and base peak for both the 1,5-dimethyl and 1,3-dimethyl isomers.
Secondary Cleavage: Regioisomer Differentiation
Differentiation requires higher collision energies to force the m/z 109.08 intermediate into ring fragmentation. Established mass spectrometry principles for pyrazoles dictate that the core ring typically fragments via the expulsion of hydrogen cyanide (HCN) or a nitrogen molecule (N₂)[1]. Furthermore, studies on substituted pyrazoles confirm that the expulsion of HCN is a dominant, reliable pathway across various derivatives.
The structural divergence of the isomers dictates their secondary fragmentation:
-
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine: The C5-methyl group is in close steric proximity to the C4-methyl cation. This "ortho-like" crowding facilitates an alternative rearrangement, leading to the loss of a methyl radical (•CH₃) or methane, producing a diagnostic fragment at m/z 94.
-
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine: The C3-methyl group is spatially distant from the N1-methyl, reducing steric hindrance. Consequently, the intermediate preferentially undergoes the classic pyrazole ring-opening pathway—expulsion of HCN (27 Da)—yielding a diagnostic fragment at m/z 82.
Fragmentation Pathway Visualization
MS/MS fragmentation pathways differentiating 1,5-dimethyl and 1,3-dimethyl pyrazole isomers.
Quantitative Data Comparison
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters required to objectively compare and identify the two alternatives during high-throughput screening.
| Compound | Precursor Ion (m/z) | Primary Quantifier (m/z) | Diagnostic Qualifier (m/z) | Optimal CE for Qualifier (eV) | Relative Abundance of Qualifier |
| (1,5-dimethyl-1H-pyrazol-4-yl)methylamine | 126.10 | 109.08 | 94.05 | 25 | High (~45%) |
| (1,3-dimethyl-1H-pyrazol-4-yl)methylamine | 126.10 | 109.08 | 82.07 | 28 | High (~60%) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical workflow cannot rely solely on MS/MS due to the potential for cross-talk or overlapping isobaric interference. The following step-by-step protocol integrates orthogonal chromatographic separation and internal standardization, creating a self-validating analytical system.
Step 1: Sample Preparation & Internal Standardization
-
Action: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C or ¹⁵N-labeled pyrazole analog, to a final concentration of 10 ng/mL. Dilute the sample in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The SIL-IS corrects for matrix-induced ion suppression. By monitoring the SIL-IS, the operator validates that any shifts in retention time or ionization efficiency are systemic (e.g., matrix effects) rather than sample-specific errors.
Step 2: Orthogonal Chromatographic Separation (UPLC)
-
Action: Inject 2 µL onto a C18 Reverse-Phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 2% B to 30% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: While MS/MS provides structural data, baseline chromatographic resolution of the 1,5- and 1,3-isomers provides an independent, orthogonal data point. The 1,5-isomer typically elutes slightly earlier due to the steric shielding of the polar pyrazole core by the adjacent methyl groups, reducing its interaction with the stationary phase.
Step 3: Source Optimization & Step-Wise CID Ramping
-
Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C. Program the collision energy (CE) to ramp dynamically: use 15 eV to capture the m/z 109.08 transition, and 25–30 eV to capture the diagnostic m/z 94.05 and 82.07 transitions.
-
Causality: The loss of NH₃ requires very little energy. If the CE is statically set too high, the m/z 109.08 ion will be completely depleted, destroying the primary quantifier signal. Step-wise ramping ensures both the fragile primary quantifier and the tougher secondary diagnostic qualifiers are captured simultaneously.
Step 4: Data Analysis & Ratio Verification
-
Action: Calculate the ion ratio between the primary quantifier (m/z 109) and the diagnostic qualifier (m/z 94 or 82) across the integrated peak.
-
Causality: A constant ion ratio across the entire chromatographic peak validates peak purity. It confirms that the diagnostic fragment originates directly from the target analyte and is not an artifact of a co-eluting isobaric contaminant.
References
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]
Sources
validating biological activity of(1,5-dimethyl-1H-pyrazol-4-yl)methylamine analogs
Structural Rationale: The Causality of the 1,5-Dimethyl Motif
When designing ATP-competitive kinase inhibitors, the orientation of the pyrazole ring within the kinase hinge region dictates both potency and off-target liability . The 1,5-dimethyl substitution pattern is not arbitrary; it provides a distinct biophysical advantage over unmethylated or 1,3-dimethyl alternatives:
-
The N1-Methyl Group (Conformational Locking): Methylation at the N1 position prevents tautomerization of the pyrazole ring. This locks the molecule into a single bioactive conformation, reducing the entropic penalty upon binding and ensuring predictable, stable hydrogen bonding between the N2 atom and the kinase hinge backbone.
-
The C5-Methyl Group (The Selectivity Vector): The critical difference between the 1,5-dimethyl and 1,3-dimethyl isomers lies in the spatial projection of the carbon-bound methyl group. In the 1,5-dimethyl configuration, the C5-methyl group projects into a highly restricted hydrophobic sub-pocket adjacent to the gatekeeper residue. This specific steric bulk clashes with the gatekeeper in off-target kinases, providing a massive selectivity boost. Conversely, the 1,3-dimethyl isomer projects its methyl group toward the solvent-exposed region, offering no selectivity advantage.
Comparative Performance Matrix
To objectively evaluate the performance of the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine scaffold, the table below summarizes quantitative data comparing a lead analog against its 1,3-dimethyl positional isomer and a standard pyridine-based alternative.
| Compound Scaffold | Target Kinase IC50 (nM) | Cellular IC50 (nM) | Selectivity Fold (Target vs. Off-Target) | Microsomal Clearance ( μL/min/mg ) |
| 1,5-dimethyl-1H-pyrazol-4-yl (Lead) | 3.2 | 18.5 | >500x | 12.4 |
| 1,3-dimethyl-1H-pyrazol-4-yl (Isomer) | 45.0 | 210.0 | 45x | 48.2 |
| Pyridin-3-ylmethylamine (Standard) | 12.5 | 85.0 | 120x | 85.6 |
Mechanism and Validation Workflows
Mechanism of action: 1,5-dimethyl-pyrazole analogs inhibiting kinase signaling pathways.
Self-validating high-throughput workflow for pyrazole analog screening and selection.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and reproducibility, the validation of these analogs must rely on protocols engineered with built-in quality control metrics.
Protocol 1: Cell-Free Target Engagement via HTRF
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA because it fundamentally eliminates wash steps. Wash steps can disrupt low-affinity or transient interactions, leading to skewed IC50 values. HTRF provides superior kinetic resolution for hinge-binding pyrazoles . Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of the pyrazole analog in anhydrous DMSO. Dilute serially in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Incubation: Combine 5 nM of the target recombinant kinase with the compound dilutions in a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add ATP (at the predetermined Km concentration) and a biotinylated peptide substrate. Incubate for exactly 60 minutes.
-
Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for 30 minutes in the dark.
-
Self-Validation Metric: Read the Time-Resolved Fluorescence at 620 nm and 665 nm. Calculate the Z'-factor using positive (DMSO) and negative (EDTA) controls. A Z'-factor > 0.6 is strictly required to validate the plate's data integrity before calculating the IC50 .
Protocol 2: Cell-Based Mechanistic Validation via Phospho-Flow Cytometry
Causality: While Western blotting is standard, it is only semi-quantitative and averages the signal across a bulk cell population. Phospho-flow cytometry is chosen because it provides single-cell resolution, allowing researchers to multiplex a viability dye with the phospho-specific antibody. This ensures that the observed reduction in target phosphorylation is due to true target engagement and not compound-induced cytotoxicity . Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed target cells (e.g., raw 264.7 macrophages) at 1×105 cells/well. Treat with the pyrazole analog (ranging from 0.1x to 10x the cell-free IC50 ) for 2 hours.
-
Stimulation & Fixation: Stimulate cells with the appropriate cytokine/ligand for 15 minutes. Immediately fix the cells by adding paraformaldehyde (final concentration 1.6%) for 10 minutes at room temperature to "freeze" the phosphorylation state.
-
Permeabilization: Wash cells in cold PBS, then permeabilize using ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash out the methanol and stain with a fluorophore-conjugated anti-phospho target antibody (e.g., p-Rab10 or p-STAT) and a fixable viability dye for 45 minutes.
-
Self-Validation Metric: Acquire data on a flow cytometer. Gate strictly on the viable cell population before calculating the Median Fluorescence Intensity (MFI) of the phospho-signal. If viability drops below 85% at a given concentration, the phospho-reduction data for that well must be discarded as a toxic artifact.
References
-
Current status of pyrazole and its biological activities. PubMed Central (PMC), National Institutes of Health.
-
Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
-
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine | CAS 400756-31-2. Santa Cruz Biotechnology.
-
Targeting myostatin for therapies against muscle-wasting disorders. National Institute of Public Health (Japan).
-
GNE-0877 - New Drug Approvals. New Drug Approvals.
reproducibility of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine coupling protocols
A Comparative Guide to the Reproducibility of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Coupling Protocols
Executive Summary
The synthesis of targeted therapeutics often relies on the robust assembly of complex pharmacophores. (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a polar, hydrogen-bond-accepting pyrazole motif into kinase inhibitors and GPCR ligands. While the primary amine is sterically unhindered and highly nucleophilic, achieving reproducible amide coupling—especially with complex, epimerization-prone, or sterically hindered carboxylic acids—requires a nuanced understanding of coupling reagent kinetics.
This guide provides an objective, data-driven comparison of the most prevalent amide coupling protocols (HATU, EDC/HOBt, and T3P) for this specific pyrazole-amine, detailing the mechanistic causality behind reagent selection, performance metrics, and self-validating experimental methodologies.
Substrate Analysis & Mechanistic Causality
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine features a primary amine separated from the pyrazole core by a methylene linker. This isolation ensures the amine retains high nucleophilicity compared to direct aminopyrazoles. However, the electron-rich nature of the pyrazole ring and the potential for the secondary nitrogen to coordinate with trace metals or participate in side reactions necessitate highly efficient, rapid coupling conditions.
The Challenge of Reagent Selection
Amide bond formation is thermodynamically favorable but kinetically inert at ambient temperatures, requiring the activation of the carboxylic acid into a highly reactive intermediate. The choice of coupling reagent directly dictates the reaction pathway, the nature of the active ester, and the byproduct profile:
-
HATU (Uronium Salts): Generates a highly reactive OAt-active ester. It is exceptionally fast and ideal for discovery-scale synthesis[1]. However, if pre-activation is prolonged before the addition of the pyrazole-amine, the amine can react directly with excess HATU to form an irreversible guanidinium byproduct, severely impacting reproducibility.
-
T3P (Propylphosphonic Anhydride): Operates via a phosphonic ester intermediate. It is highly favored for process-scale chemistry due to its exceptional control over epimerization (especially when coupled with pyridine as a base) and the generation of strictly water-soluble byproducts[2].
-
EDC/HOBt (Carbodiimides): Forms an OBt-ester via an unstable O-acylisourea intermediate[1]. While cost-effective, the reaction kinetics are slower, which can lead to incomplete conversion or increased racemization with sensitive substrates.
Mechanistic pathway of carboxylic acid activation and aminolysis.
Quantitative Performance Comparison
To objectively evaluate the reproducibility of these protocols, we must analyze their performance across key synthetic metrics. The data below summarizes the expected outcomes when coupling (1,5-dimethyl-1H-pyrazol-4-yl)methylamine with a standard, sterically hindered, epimerization-prone carboxylic acid.
| Coupling Reagent | Activation Intermediate | Typical Yield (%) | Epimerization Risk | Scalability & Safety | Primary Byproduct Profile |
| HATU / DIPEA | OAt Ester | 85 - 95% | Moderate | Poor (Cost, Explosive risks of HOAt) | Tetramethylurea, Guanidinium |
| T3P / Pyridine | Phosphonic Ester | 80 - 95% | Very Low | Excellent (Non-toxic, scalable) | Water-soluble phosphates |
| EDC / HOBt | OBt Ester | 70 - 85% | Moderate | Good (Cost-effective) | Water-soluble urea |
Data synthesis derived from comparative process chemistry literature[1][2].
Decision matrix for selecting pyrazole-amine amide coupling reagents.
Self-Validating Experimental Protocols
To guarantee reproducibility, a protocol must be self-validating—meaning it incorporates integrated checkpoints (In-Process Controls, IPC) that confirm the success of each mechanistic step before proceeding.
Protocol A: T3P-Mediated Coupling (Optimized for Scale & Chiral Integrity)
Causality: T3P is utilized as a 50% solution in EtOAc. The use of Pyridine as a base is critical here; it acts as both a proton scavenger and a nucleophilic catalyst, significantly suppressing epimerization at low temperatures[2].
-
Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv, 10 mmol) and (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.05 equiv, 10.5 mmol) in a 1:1 mixture of EtOAc and Pyridine (0.2 M concentration).
-
Thermal Control: Cool the homogeneous solution to 0 °C using an ice bath. Mechanistic note: Cooling mitigates the mild exotherm associated with T3P addition and locks stereocenters.
-
Activation: Add T3P (50% wt in EtOAc, 1.2 equiv) dropwise over 15 minutes.
-
In-Process Control (IPC): Stir for 2 hours at 0 °C, then sample 10 µL into 1 mL MeCN for LC-MS analysis.
-
Validation Check: The LC-MS trace must show >95% consumption of the acid mass and the appearance of the product mass. If unreacted acid remains, add an additional 0.2 equiv of T3P.
-
-
Quench & Workup: Quench the reaction by adding 0.5 M aqueous HCl (3 volumes).
-
Validation Check: The acidic quench protonates the pyridine and any unreacted pyrazole-amine, driving them into the aqueous layer. The product should remain in the organic (EtOAc) layer.
-
-
Isolation: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly pure amide.
Protocol B: HATU-Mediated Coupling (Optimized for Discovery Speed)
Causality: HATU couplings are exceptionally fast but highly sensitive to the order of addition. Pre-activation of the acid is required to form the OAt ester, but prolonged pre-activation leads to degradation. The amine must be added promptly to prevent guanidinylation.
-
Pre-Activation: Dissolve the carboxylic acid (1.0 equiv, 1 mmol) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at room temperature for exactly 5 minutes .
-
Validation Check: A color change (often to pale yellow) indicates the formation of the active OAt ester. Do not exceed 5 minutes.
-
-
Aminolysis: Add (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (1.1 equiv) dissolved in 1 mL of DMF. Stir at room temperature for 1 hour.
-
In-Process Control (IPC): Analyze via LC-MS.
-
Validation Check: Look for the desired product mass. Carefully check for a mass of [Amine + 380 (HATU) - 145 (PF6)] which indicates the unwanted guanidinium side reaction. If present, future iterations require shorter pre-activation times.
-
-
Workup: Dilute with EtOAc (10 volumes) and wash sequentially with saturated NaHCO₃ (to remove acidic byproducts), 5% LiCl aqueous solution (to remove DMF), and brine. Dry and concentrate.
Conclusion
For the coupling of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, the choice of reagent dictates both the purity profile and the scalability of the synthesis. While HATU remains the premier choice for rapid, small-scale discovery synthesis due to its unmatched kinetic profile[1], T3P offers superior reproducibility, scalability, and stereochemical control for advanced intermediates[2]. By adhering to the self-validating protocols outlined above, researchers can mitigate common pitfalls such as guanidinylation and epimerization, ensuring robust and reproducible amide bond formation.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications Source: acs.org URL:[Link]
Sources
In Vitro Assay Validation for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Derivatives: A Comprehensive Comparison Guide
Executive Summary
The development of targeted kinase inhibitors relies heavily on robust, self-validating in vitro assay cascades. Derivatives of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (CAS 400756-31-2)[1] have emerged as critical building blocks in medicinal chemistry, frequently utilized in the synthesis of pyrido-pyrimidine scaffolds and other heterocyclic kinase inhibitors[2]. This guide objectively compares the performance of various in vitro validation assays—bridging the gap between biochemical affinity and cellular target engagement—to provide drug development professionals with a definitive, field-proven testing paradigm.
Pharmacophore Significance & Mechanistic Rationale
The (1,5-dimethyl-1H-pyrazol-4-yl)methylamine moiety offers a unique combination of hydrogen bond donor/acceptor capabilities and steric constraints, making it an ideal hinge-binding motif for ATP-competitive kinase inhibitors[2]. When validating these derivatives, researchers must differentiate between sheer biochemical potency and actual cellular efficacy.
To establish a self-validating system, we must measure three distinct parameters:
-
Direct Target Affinity: Does the compound bind the purified target?
-
Cellular Target Engagement: Does the compound penetrate the cell membrane and bind the target in a physiological environment?
-
Phenotypic Downstream Effect: Does binding translate to the desired modulation of signaling pathways?
Mechanism of action for ATP-competitive pyrazole derivatives targeting kinase domains.
Comparative Assay Selection: Biochemical vs. Cellular Platforms
Selecting the right assay is not merely a matter of preference; it is a matter of causality. An assay must be chosen based on its ability to isolate specific variables without introducing artifacts.
Biochemical Assays: TR-FRET vs. Radiometric
-
Radiometric Assays (e.g., 33P-ATP): Historically the gold standard for direct phosphorylation measurement. However, they suffer from high background noise and regulatory hurdles.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): The modern standard. TR-FRET is a homogeneous assay that eliminates wash steps, thereby preserving low-affinity interactions that might be lost in ELISA formats. The long emission half-life of lanthanide fluorophores effectively eliminates auto-fluorescence interference from the pyrazole derivatives themselves.
Cellular Assays: NanoBRET vs. Western Blotting
-
Western Blotting (Phospho-specific): Measures downstream signaling (e.g., p-ERK levels). While useful, it is an indirect measure of target engagement and is highly susceptible to compensatory pathway activation.
-
NanoBRET Target Engagement: Uses Bioluminescence Resonance Energy Transfer to measure direct binding of the inhibitor to a NanoLuc-tagged kinase inside living cells. This is superior because it confirms membrane permeability and direct target occupancy simultaneously, establishing a direct causal link between the compound and the target.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating cascade. Success in Step 1 justifies progression to Step 2.
High-throughput screening workflow for pyrazole-derived kinase inhibitors.
Protocol A: TR-FRET Biochemical Kinase Assay
Objective: Determine the cell-free IC50 of the derivatives.
-
Preparation: Prepare a 384-well low-volume plate. Dilute (1,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives in 100% DMSO (10-point dose-response, 1:3 dilution).
-
Enzyme Addition: Add 5 nM of the purified recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Incubate compounds with the enzyme for 15 minutes at room temperature to allow for equilibrium binding. Causality note: Pre-incubation is critical for slow-binding inhibitors.
-
Reaction Initiation: Add ATP (at the predetermined Km) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Protocol B: NanoBRET Cellular Target Engagement
Objective: Confirm intracellular binding and membrane permeability.
-
Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plating: Plate cells in a 96-well white plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined K_d concentration.
-
Compound Treatment: Add the pyrazole derivatives (dose-response). Incubate for 2 hours. Causality note: This allows the compound to compete with the tracer for the kinase ATP-binding site inside the living cell.
-
Readout: Add NanoBRET substrate and measure luminescence/fluorescence. Calculate the BRET ratio to determine the cellular IC50.
Comparative Performance Data
To illustrate the necessity of the multi-assay approach, we compare three representative (1,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives (Compounds X, Y, and Z) across the validation platforms.
| Compound | Structural Modification | TR-FRET IC50 (Biochemical) | NanoBRET IC50 (Cellular) | Cellular Shift (Fold) | Interpretation & Causality |
| Derivative X | Unsubstituted pyrido-pyrimidine | 12 nM | 450 nM | 37.5x | High affinity, but poor membrane permeability or high intracellular protein binding. |
| Derivative Y | Fluorinated aryl substitution | 8 nM | 15 nM | 1.8x | Optimal Lead. High affinity and excellent cellular penetration. |
| Derivative Z | Bulky aliphatic extension | 150 nM | >10,000 nM | >66x | Steric clash in the ATP pocket; fails to engage target intracellularly. |
Data Analysis: Derivative X demonstrates the danger of relying solely on biochemical data. While it appears potent in a cell-free environment (12 nM), its efficacy drops drastically in cells (450 nM). Derivative Y, by incorporating a lipophilic fluorinated aryl group, maintains its potency across both assays, proving it is a viable candidate for further development.
Conclusion
Validating (1,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives requires a structured, self-validating assay cascade. Relying on a single metric—such as biochemical IC50—often leads to false positives due to poor cellular permeability. By pairing homogeneous TR-FRET assays with real-time NanoBRET cellular target engagement, researchers can objectively filter out compounds that fail to cross the cell membrane, ensuring that only true, bioavailable kinase inhibitors progress to phenotypic and in vivo testing.
References
-
Google Patents. "US7449581B2 - 6-Substituted pyrido-pyrimidines". Google Patents. Available at:[2]
Sources
structure-activity relationship (SAR) studies of(1,5-dimethyl-1H-pyrazol-4-yl)methylamine
Structure-Activity Relationship (SAR) Studies of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine: A Comparative Guide for Drug Design
As modern drug discovery pivots toward highly selective targeted therapies, the selection of optimal pharmacophores is critical for balancing target affinity, off-target selectivity, and pharmacokinetic (PK) viability. Among nitrogen-rich heterocycles, the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine moiety has emerged as a privileged building block.
This guide provides an in-depth, comparative structure-activity relationship (SAR) analysis of this specific scaffold. By contrasting it against its structural isomers (such as 1,3-dimethyl and 1-methyl analogs), we will explore the causality behind its superior performance in various therapeutic contexts—ranging from kinase inhibition to anti-infective biofilm disruption.
Pharmacophore Rationale: The Causality of the 1,5-Dimethyl Substitution
The pyrazole ring is a classical bioisostere for phenyl and other heteroaromatic rings, offering improved aqueous solubility and distinct hydrogen-bonding capabilities. However, appending a methylamine linker at the C4 position while methylating the N1 and C5 positions creates a highly specific stereoelectronic environment:
-
N1-Methylation (Lipophilicity & H-Bonding): Alkylation at N1 eliminates the hydrogen-bond donor capacity of the pyrazole NH. This prevents non-specific hydrogen bonding with off-target proteins (such as CDK9 in Aurora kinase inhibitors)[1] and increases the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability in both CNS targets[2] and fungal biofilms[3].
-
C5-Methylation (Steric Constraint): The methyl group at C5 is adjacent to the C4-methylamine linker. This proximity creates an allylic-like steric strain (A(1,3) strain) that restricts the free rotation of the methylamine group. This pre-organizes the amine into a specific conformation out of the pyrazole plane, reducing the entropic penalty upon binding to rigid target pockets (e.g., kinase hinge regions).
-
C4-Methylamine (Attachment Vector): The methylamine provides a basic center (pKa ~8.5) capable of forming crucial salt bridges with acidic residues in the target binding site, while serving as a flexible vector for attachment to larger macrocycles or heterocyclic cores[4].
Pharmacophore contributions of the 1,5-dimethyl-1H-pyrazol-4-yl methylamine scaffold.
Comparative SAR Analysis Across Target Classes
To objectively evaluate the performance of the (1,5-dimethyl-1H-pyrazol-4-yl)methylamine scaffold, we must compare it against alternative substituents across different biological targets.
A. Kinase Inhibitors (p38, CDK12/13, and Aurora/BET)
In the design of kinase inhibitors, the pyrazole ring is often utilized to interact with the ATP-binding hinge region. In a series of pyrido[2,3-d]pyrimidine-based p38 kinase inhibitors developed for Facioscapulohumeral muscular dystrophy (FSHD), researchers directly compared the 1,5-dimethyl and 1,3-dimethyl isomers[4]. The 1,5-dimethyl isomer consistently demonstrated superior target engagement. The causality lies in the steric bulk at C5, which forces the methylamine linker into a conformation that perfectly aligns the core scaffold with the p38 hinge region, whereas the 1,3-dimethyl isomer allows excessive rotational freedom, leading to a higher entropic penalty upon binding.
Similarly, in targeted protein degradation (e.g., CDK12/13 inhibitors and Cyclin K degraders), altering the pyrazole substitution from a difluoromethyl or 1,5-dimethyl pattern to a simple 1-methyl or 1-ethyl group resulted in a 4- to 8-fold loss in degradation potency[5]. The steric bulk is necessary to optimally orient the molecule within the DDB1-CDK12 ternary complex.
B. Anti-Infectives (Candida Biofilm Inhibitors)
In phenotypic screens for Candida albicans biofilm inhibitors, the (1,5-dimethyl-1H-pyrazol-4-yl)methyl moiety was identified as a critical component of highly active diazaspiro-decane analogs[3]. Here, the 1,5-dimethyl substitution provides the exact lipophilic bulk required to penetrate the dense extracellular polymeric substance (EPS) of the biofilm without excessively raising the topological polar surface area (TPSA), which would otherwise hinder cellular accumulation.
C. CNS Targets (mGluR5 Negative Allosteric Modulators)
For CNS targets, balancing potency with blood-brain barrier (BBB) penetration is paramount. In the optimization of mGluR5 NAMs, primary amines generally led to weaker potencies, but incorporating sterically constrained, substituted pyrazoles allowed researchers to fine-tune the lipophilic binding pocket interactions while maintaining a favorable pharmacokinetic profile[2].
Quantitative Data Comparison
The following tables summarize the physicochemical and biological performance of the 1,5-dimethyl isomer compared to its structural alternatives.
Table 1: Physicochemical Comparison of Pyrazol-4-yl Methylamine Isomers
| Scaffold | LogP (calc) | TPSA (Ų) | Linker Rotational Constraint | H-Bond Donors |
| (1H-pyrazol-4-yl)methylamine | 0.12 | 54.0 | Low | 3 |
| (1-methyl-1H-pyrazol-4-yl)methylamine | 0.45 | 45.2 | Low | 2 |
| (1,3-dimethyl-1H-pyrazol-4-yl)methylamine | 0.81 | 45.2 | Medium | 2 |
| (1,5-dimethyl-1H-pyrazol-4-yl)methylamine | 0.81 | 45.2 | High | 2 |
Table 2: Comparative SAR Impact on Target Potency
| Compound Series / Target | Alternative Isomer Tested | Alternative IC50/EC50 | 1,5-Dimethyl IC50/EC50 | Mechanistic Causality |
| p38 Kinase Inhibitors [4] | 1,3-Dimethyl isomer | Sub-optimal binding | Highly Potent | C5-methyl restricts linker rotation, lowering entropic penalty during hinge binding. |
| Aurora/BET Dual Inhibitors [1] | Unsubstituted NH pyrazole | Poor selectivity | ~20 nM (Optimized) | N1-alkylation removes H-bond donor, preventing off-target CDK9 binding. |
| CDK12/13 Degraders [5] | 1-Methyl / 1-Ethyl | 4x to 8x loss in DC50 | Maintained Potency | Steric bulk is required for productive DDB1-CDK12 ternary complex formation. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for synthesizing and validating (1,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives are designed as self-validating systems featuring internal analytical checkpoints.
Protocol 1: Synthesis via Reductive Amination
This protocol couples 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with a primary/secondary amine scaffold.
-
Imine Formation (Checkpoint 1): Dissolve 1.0 eq of the core amine scaffold and 1.1 eq of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in anhydrous dichloroethane (DCE). Add 2.0 eq of N,N-diisopropylethylamine (DIPEA).
-
Self-Validation: Stir at room temperature for 2 hours. Do not add the reducing agent yet. Sample 10 µL into LC-MS to confirm >90% conversion to the intermediate imine. This prevents the formation of unreacted amine impurities that complicate purification.
-
-
Reduction: Once imine formation is confirmed, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Stir for 12 hours at room temperature under nitrogen.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification (Checkpoint 2): Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
-
Self-Validation: Analyze the final fraction via 1H-NMR and LC-MS to ensure >95% purity before proceeding to biological assays.
-
Protocol 2: High-Throughput Kinase Selectivity Assay
To validate the steric advantages of the 1,5-dimethyl substitution, compounds must be tested in a functional biochemical assay.
-
Assay Preparation: Prepare a 384-well plate with a serial dilution (10-point, 3-fold) of the synthesized 1,5-dimethyl analog and its 1,3-dimethyl matched pair.
-
Internal Controls (Checkpoint 1): Include DMSO (0.1% final) as a negative control (100% activity) and a known pan-kinase inhibitor (e.g., Staurosporine at 10 µM) as a positive control (0% activity).
-
Reaction: Add the target kinase (e.g., p38), fluorescently labeled peptide substrate, and ATP (at its predetermined Km value) to the wells. Incubate for 60 minutes at 25°C.
-
Detection & Validation (Checkpoint 2): Read the plate using a microplate reader (e.g., TR-FRET or mobility shift assay).
-
Self-Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5, ensuring the dynamic range is sufficient to accurately differentiate the IC50 values of the 1,5-dimethyl vs. 1,3-dimethyl isomers.
-
Self-validating experimental workflow for SAR compound synthesis and biological evaluation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like amine requires moving beyond generic safety data sheets. This compound features both a basic secondary amine and a pyrazole ring, creating a unique physicochemical profile that demands precise, mechanistically grounded safety protocols.
Our goal is to ensure your laboratory operations are not only compliant but inherently safe through a deep understanding of chemical causality. Below is the comprehensive, step-by-step operational and safety guide for handling this compound.
Mechanistic Hazard Profiling
To design an effective safety system, we must first understand why this molecule behaves the way it does:
-
Secondary Amine Basicity & Nitrosation Risk: The isopropylamine moiety is highly basic and corrosive to tissue[1]. More critically, secondary amines can react with ambient nitrosating agents (such as atmospheric nitrites or oxidizing agents) to form N-nitrosamines, a class of potent, highly regulated carcinogens[2].
-
Pyrazole Sensitization: Pyrazole derivatives are known to act as severe ocular irritants and potent skin sensitizers. Repeated exposure without adequate barrier protection can lead to permanent allergic contact dermatitis and systemic organ toxicity.
-
Exothermic Oxidation (Autoignition): Liquid amines absorbed onto combustible materials (like paper towels or sawdust) can undergo slow, exothermic oxidation. If left in a standard waste bin, this heat can accumulate and lead to smoldering or spontaneous autoignition[3].
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are highly permeable to secondary amines and will rapidly degrade. The following table outlines the mandatory, scientifically validated PPE required for handling this compound.
| PPE Category | Specification | Mechanistic Justification | Replacement Protocol |
| Hand Protection | Nitrile (min 0.4mm thickness) or Neoprene | Nitrile provides superior chemical resistance against the pyrazole-amine matrix. Latex offers zero barrier protection against secondary amines. | Replace every 2 hours of continuous use, or immediately upon chemical contact[1]. |
| Eye Protection | Indirect-vented Chemical Splash Goggles | Pyrazole derivatives are highly corrosive to ocular tissue. Indirect venting prevents volatile amine vapors from condensing near the eyes. | Decontaminate with water and mild detergent after every use. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Chemical Apron | Mitigates the risk of severe thermal burns in the event of amine autoignition on clothing[3]. | Wash weekly; isolate and launder immediately if contaminated[1]. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm) | Prevents inhalation of volatile amine vapors and isolates potential N-nitrosamine byproducts from the general lab atmosphere[2]. | Certify annually. Do not handle on an open benchtop. |
Operational Workflow: Safe Handling & Dispensing
Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure during routine handling.
Step 1: Environmental Preparation
-
Clear the fume hood of all strong acids, oxidizing agents, and nitrites to eliminate the risk of exothermic neutralization or N-nitrosamine formation[2].
-
Place a chemical spill mat (non-combustible) on the work surface.
Step 2: Dispensing Protocol
-
Purge the headspace of the chemical container with an inert gas (Argon or Nitrogen) before and after dispensing. This prevents atmospheric oxidation of the secondary amine.
-
Use positive displacement pipettes or glass syringes. Amines can alter the vapor pressure inside standard air-displacement pipette tips, leading to dripping and contamination.
Step 3: Immediate Decontamination
-
Rinse all spatulas, glassware, and reusable tools immediately in a secondary container holding 1M Acetic Acid . The weak acid protonates the amine, converting it into a water-soluble, non-volatile salt[4].
Emergency Spill Response & Neutralization Plan
Because amine residues can ignite combustible materials, standard spill kits containing sawdust or paper towels are strictly prohibited[3].
Decision matrix and workflow for secondary pyrazole-amine spill containment and neutralization.
Step-by-Step Spill Cleanup Methodology:
-
Isolate & Ventilate: Immediately close the sash of the fume hood to contain vapors. If the spill is outside the hood, evacuate the immediate area.
-
Containment (No Combustibles): Surround and cover the liquid strictly with inert, non-combustible absorbents such as dry sand, earth, or diatomaceous earth (vermiculite)[3].
-
Neutralization (Self-Validating Step): Carefully spray or pour 1M Acetic Acid over the absorbed spill.
-
Validation: Touch a strip of pH paper to the slurry. Continue adding dilute acid until the pH reads between 5.0 and 7.0[4]. This guarantees the amine is fully protonated and no longer presents a severe inhalation or autoignition hazard.
-
-
Water Soak & Collection: Transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Crucial: Thoroughly soak the collected debris with water before sealing the container to completely eliminate any residual autoignition risk[3].
Disposal Considerations
Do not dispose of this chemical or its neutralized salts down the drain.
-
Segregation: Collect all pyrazole-amine waste in a dedicated, clearly labeled container. Do not mix with acidic waste (to prevent violent exothermic reactions) or halogenated solvents[4].
-
Labeling: Label the container as "Hazardous Waste: Toxic/Corrosive Amine (Contains Pyrazole Derivatives)."
-
Final Disposition: Route all collected waste to a licensed hazardous waste disposal facility for high-temperature incineration[4].
References
-
Air Products. "Safetygram-44: Spill Cleanup Procedure for Product Residue That Exhibits an Autoignition Hazard." 3
-
American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." 1
-
BenchChem. "Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals." 4
-
Sigma-Aldrich. "SAFETY DATA SHEET - Pyrazole."
-
Arxada NZ. "CuSol® Safety Data Sheet (Secondary Amine Hazards)." 2
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
